Methyllycaconitine citrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36?,37?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-FOROPSOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyllycaconitine Citrate: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA), a norditerpenoid alkaloid of the C19 class, is a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Originally isolated from plants of the Delphinium genus, its unique pharmacological profile has established it as an invaluable molecular probe for studying the role of α7 nAChRs in various physiological and pathological processes. This technical guide provides a comprehensive overview of the origin and discovery of methyllycaconitine, its quantitative pharmacological data, the signaling pathways it modulates, and detailed experimental protocols for its isolation and characterization.
Origin and Discovery
Methyllycaconitine is a naturally occurring toxin found in a variety of plant species belonging to the genus Delphinium, commonly known as larkspurs, and is a significant contributor to the poisoning of livestock on North American rangelands.[1] The initial isolation of this alkaloid was performed by Manske from the seeds of Delphinium brownii, although he did not name the compound at the time.[1] The name "methyl-lycaconitine" was later conferred by John Goodson in 1943, who successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum.[1]
A more contemporary and refined isolation procedure was later developed by S.W. Pelletier and his colleagues, utilizing the seeds of the garden larkspur, Consolida ambigua (also known as Delphinium ajacis).[1] The citrate salt of methyllycaconitine is the most commonly available commercial form of the compound.
The complete molecular structure of MLA was first published in 1959 by Kuzovkov and Platonova. However, a crucial detail regarding the stereochemistry of the methoxy group at the C-1 position was later revised by Pelletier in 1981.[1]
Quantitative Pharmacological and Toxicological Data
Methyllycaconitine's primary pharmacological action is as a potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors. Its binding affinity and inhibitory concentration have been quantified across various nAChR subtypes and its toxicity has been determined in several animal models.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Methyllycaconitine for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Species/System |
| α7 nAChR | [3H]Methyllycaconitine | 1.86 ± 0.31 (Kd) | - | Rat brain membranes |
| α7 nAChR | 125I-α-bungarotoxin | ~1 | - | Human K28 cell line |
| α3β2 nAChR | - | - | ~80 | Avian DNA expressed in Xenopus oocytes |
| α4β2 nAChR | - | - | ~700 | Avian DNA expressed in Xenopus oocytes |
| Muscle nAChR | 125I-α-bungarotoxin | ~1000 | - | Torpedo electric ray |
| Brain [3H]nicotine sites | [3H]nicotine | 4000 | - | Rat striatal membranes |
Table 2: Acute Toxicity (LD50) of Methyllycaconitine
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Parenteral | 3 - 5 |
| Frog | Parenteral | 3 - 4 |
| Rabbit | Parenteral | 2 - 3 |
| Cattle | - | ~2 |
| Rat | - | ~5 |
| Sheep | - | ~10 |
Antagonized Signaling Pathway: α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that, upon activation by acetylcholine or other agonists, allows the influx of cations, primarily Ca2+. This influx triggers a cascade of downstream signaling events. Methyllycaconitine, as a competitive antagonist, binds to the same site as acetylcholine, thereby preventing the channel from opening and inhibiting these downstream effects.
Key signaling pathways activated by α7 nAChR and consequently blocked by MLA include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. These pathways are crucial for cell survival, proliferation, and inflammatory responses.
Experimental Protocols
Isolation of Methyllycaconitine from Consolida ambigua Seeds (Adapted from Pelletier et al.)
This protocol outlines a general procedure for the extraction and isolation of methyllycaconitine from plant material, based on the principles described by Pelletier and his colleagues.
Methodology:
-
Plant Material Preparation: Grind dried seeds of Consolida ambigua to a fine powder.
-
Extraction: Macerate the powdered seeds in 95% ethanol at room temperature for 24-48 hours. Subsequently, percolate the macerate with additional 95% ethanol until the percolate is colorless.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure to remove the ethanol, yielding a thick aqueous syrup.
-
Acidification and Filtration: Dilute the syrup with water and acidify with 10% sulfuric acid to a pH of approximately 1-2. This will precipitate fats and oils, which are then removed by filtration.
-
Basification: Cool the acidic aqueous solution in an ice bath and make it strongly basic (pH 10-11) by the slow addition of concentrated ammonium hydroxide. This will precipitate the crude alkaloids.
-
Solvent Extraction: Extract the alkaline solution multiple times with chloroform. Combine the chloroform extracts.
-
Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
-
Chromatographic Purification: Subject the crude alkaloid mixture to column chromatography on alumina or silica gel. Elute the column with a gradient of a suitable solvent system (e.g., hexane:acetone) of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots with an appropriate reagent (e.g., Dragendorff's reagent).
-
Crystallization: Combine the fractions containing pure methyllycaconitine and crystallize from a suitable solvent to obtain the purified compound.
[3H]Methyllycaconitine Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR using [3H]methyllycaconitine.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing α7 nAChRs (e.g., rat brain hippocampus or SH-SY5Y cells) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL and store at -80°C.
-
-
Assay Procedure:
-
Perform the assay in a 96-well microplate in a final volume of 250 µL.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]methyllycaconitine (at a final concentration near its Kd, e.g., 2 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM unlabeled methyllycaconitine), 50 µL of [3H]methyllycaconitine, and 150 µL of the membrane preparation.[2]
-
Competition Binding: Add 50 µL of a range of concentrations of the test compound, 50 µL of [3H]methyllycaconitine, and 150 µL of the membrane preparation.
-
Incubate the plate at 25°C for 120 minutes with gentle agitation to reach equilibrium.[2]
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Methyllycaconitine citrate remains a cornerstone pharmacological tool for the investigation of α7 nicotinic acetylcholine receptors. Its natural origin, well-characterized discovery, and potent, selective antagonist activity make it an indispensable compound for researchers in neuroscience, pharmacology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of methyllycaconitine in the laboratory.
References
Methyllycaconitine Citrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that has garnered significant attention in the scientific community for its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of MLA, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.
Core Mechanism of Action: Competitive Antagonism of the α7 nAChR
Methyllycaconitine citrate acts as a competitive antagonist at the α7 nicotinic acetylcholine receptor.[3] This means that MLA binds to the same site on the receptor as the endogenous agonist, acetylcholine (ACh), but its binding does not activate the receptor. Instead, it physically blocks ACh from binding, thereby preventing the opening of the ion channel and the subsequent influx of cations that would normally lead to neuronal excitation. The surmountable nature of this inhibition, where increasing concentrations of an agonist can overcome the blocking effect of MLA, is a hallmark of competitive antagonism.[4]
The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, forming a homomeric structure.[3] These receptors are widely expressed in the central nervous system, including in key brain regions like the hippocampus, and are implicated in a variety of cognitive functions.[5][6] MLA's high affinity and selectivity for the α7 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor.
While highly selective for the α7 nAChR, it is important to note that at concentrations higher than 40 nM, MLA can also interact with other nAChR subtypes, including α4β2 and α6β2. This underscores the importance of using appropriate concentrations in experimental designs to ensure target specificity.
Quantitative Data: Binding Affinities and Potency
The potency and selectivity of this compound have been quantified across numerous studies. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for MLA at various nicotinic acetylcholine receptor subtypes.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Preparation | Reference |
| α7 nAChR | [3H]Methyllycaconitine | Ki | 1.4 | Rat brain membranes | |
| α7 nAChR | [125I]α-bungarotoxin | Ki | 1.8 ± 0.5 | Rat brain membranes | [7] |
| α7 nAChR | Acetylcholine | IC50 | 2 | Human α7 nAChRs expressed in Xenopus oocytes | [3] |
| α3/α6β2β3* nAChR | [125I]α-conotoxin-MII | Ki | 33 | Rat striatum | [4] |
| α4β2 nAChR | - | Interacts at > 40 nM | - | - | |
| α6β2 nAChR | - | Interacts at > 40 nM | - | - |
Table 1: Binding Affinity and Potency of this compound at Nicotinic Acetylcholine Receptors.
Signaling Pathways Modulated by this compound
By antagonizing the α7 nAChR, this compound can modulate several downstream signaling pathways. The α7 nAChR is known to influence intracellular calcium levels and can interact with various signaling cascades, including those involved in cell survival and inflammation. For instance, studies have shown that MLA can impact signaling pathways involving ERK1/2, Akt, and mTOR.[8]
Below is a diagram illustrating the primary mechanism of action of MLA at the α7 nAChR and its potential influence on downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of MLA for its receptor target.
Objective: To quantify the binding affinity (Ki) of this compound for the α7 nicotinic acetylcholine receptor.
Materials:
-
Rat brain tissue (e.g., hippocampus or whole brain) or cells expressing the target receptor.
-
[3H]Methyllycaconitine or [125I]α-bungarotoxin (radioligand).
-
Unlabeled this compound (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either binding buffer (for total binding), a high concentration of unlabeled MLA (e.g., 1 µM, for non-specific binding), or varying concentrations of unlabeled MLA (for competition binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of unlabeled MLA and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects of MLA on ion channel activity in Xenopus oocytes expressing nAChRs.
Objective: To characterize the antagonist effect of this compound on acetylcholine-induced currents in nAChR-expressing oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply acetylcholine at its EC50 concentration to elicit a control current response. After a washout period, pre-apply this compound for a defined period (e.g., 2-5 minutes) before co-applying it with acetylcholine.
-
Data Acquisition: Record the current responses to agonist application in the absence and presence of the antagonist.
-
Data Analysis: Measure the peak amplitude of the acetylcholine-induced currents. Calculate the percentage of inhibition caused by MLA. To determine the IC50, test a range of MLA concentrations and plot the percentage of inhibition against the log concentration of MLA.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal in response to MLA administration.
Objective: To investigate the effect of this compound on neurotransmitter release (e.g., dopamine, glutamate) in a specific brain region.[10]
Materials:
-
Laboratory animal (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Guide cannula.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Protocol:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).[11]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[12]
-
Baseline Collection: Collect baseline dialysate samples for a period of at least 60-90 minutes.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a suitable analytical method.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of MLA.
Cell Viability (MTT) Assay
This assay is used to assess the effect of MLA on cell viability and to investigate its potential protective effects against cellular toxins.[13]
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the untreated control to determine the cell viability at each concentration of MLA.
Conclusion
This compound is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized mechanism of action and high affinity for its primary target have established it as an indispensable tool in neuroscience research. The experimental protocols detailed in this guide provide a framework for the continued investigation of MLA and the multifaceted roles of the α7 nAChR in health and disease. As research in this area progresses, a thorough understanding of MLA's mechanism of action will remain crucial for the development of novel therapeutics targeting the cholinergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Primary Target of Methyllycaconitine Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent norditerpenoid alkaloid first isolated from Delphinium species (larkspurs). It is a valuable pharmacological tool for studying the nicotinic acetylcholine receptor (nAChR) system due to its high affinity and selectivity as a competitive antagonist at a specific nAChR subtype. This technical guide provides a comprehensive overview of the primary target of MLA, its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Primary Target and Binding Affinity
The primary molecular target of Methyllycaconitine citrate is the α7 nicotinic acetylcholine receptor (α7 nAChR) .[1][2][3][4] MLA acts as a potent competitive antagonist at this receptor, meaning it binds to the same site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor, instead blocking ACh from binding and initiating a response.[3] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, and it is widely expressed in the central nervous system, where it is implicated in cognitive processes such as learning and memory.[5]
The high affinity and selectivity of MLA for the α7 nAChR have been demonstrated in numerous studies using various experimental preparations. The following tables summarize the quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of MLA at the α7 nAChR and other nAChR subtypes.
Data Presentation
Table 1: Binding Affinity (Ki) of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| α7 | Rat brain membranes | [3H]MLA | 1.86 | [2] |
| α7 | Rat brain | [125I]α-bungarotoxin | 5.4 | [6] |
| α-conotoxin-MII sensitive (presumed α3/α6β2β3*) | Rat striatum and nucleus accumbens | [125I]α-CTx-MII | 33 | [7] |
| High-affinity nicotine sites | Rat brain | [3H]nicotine | 3700 | [6] |
Table 2: Inhibitory Potency (IC50) of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Preparation | Agonist | IC50 (µM) | Reference |
| α7 | Human α7 nAChRs in Xenopus oocytes | Acetylcholine | ~0.002 | [3] |
| Ciliary ganglion | Chick ciliary ganglion neurons | Nicotine | 0.5 - 1.0 | [6] |
| Muscle-type | Chick muscle | Nicotine | 1.1 | [6] |
| Lateral spiriform nucleus | Chick brain | Nicotine | >10 | [6] |
Signaling Pathways Modulated by this compound
As a potent antagonist of the α7 nAChR, MLA blocks the downstream signaling cascades that are initiated by the activation of this receptor. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+). Upon agonist binding, the channel opens, leading to an influx of Ca2+, which acts as a second messenger to trigger various intracellular signaling pathways. By preventing this initial Ca2+ influx, MLA effectively inhibits these downstream events. Two major pathways regulated by α7 nAChR activation are the JAK2/STAT3 and the MEK/ERK pathways.
JAK2/STAT3 Signaling Pathway
Activation of the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[8] Phosphorylated STAT3 then translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in inflammation and cell survival.[9][10][11] MLA, by blocking the α7 nAChR, prevents the initiation of this cascade.
Caption: MLA blocks the α7 nAChR-mediated JAK2/STAT3 signaling pathway.
MEK/ERK Signaling Pathway
The influx of Ca2+ through the α7 nAChR can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the MEK/ERK pathway.[12][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Activation of α7 nAChR can lead to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[12][14] Activated ERK can then phosphorylate various downstream targets, including transcription factors, to modulate gene expression. MLA's antagonism of the α7 nAChR inhibits the initiation of this signaling cascade.
Caption: MLA inhibits the α7 nAChR-mediated MEK/ERK signaling pathway.
Experimental Protocols
The characterization of MLA's interaction with the α7 nAChR has been achieved through various experimental techniques. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay using [³H]-Methyllycaconitine
This assay is used to determine the binding affinity (Ki) of a test compound (in this case, unlabeled MLA or other ligands) by measuring its ability to compete with a radiolabeled ligand ([³H]-MLA) for binding to the α7 nAChR.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.[15]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in a final volume (e.g., 250 µL):
-
For determining non-specific binding, a separate set of wells is prepared with a high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., 10 µM unlabeled MLA) in addition to the radioligand and membranes.[1]
-
The plate is incubated for a specific time (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[1]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[15]
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to characterize the effects of antagonists like MLA on receptor function.
1. Oocyte Preparation and RNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
The oocytes are then injected with cRNA encoding the subunits of the desired nAChR (e.g., human α7).
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two glass microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte.[16]
-
One electrode measures the membrane potential (voltage-sensing electrode).
-
The other electrode injects current into the oocyte (current-injecting electrode).[16]
-
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -70 mV).[6]
3. Agonist and Antagonist Application:
-
The agonist (e.g., acetylcholine) is applied to the oocyte through the perfusion system, which activates the expressed nAChRs and elicits an inward current.
-
To test the effect of an antagonist, the oocyte is pre-incubated with the antagonist (e.g., MLA) for a specific duration before co-application with the agonist.[3]
-
The current response in the presence of the antagonist is then recorded and compared to the response with the agonist alone.
4. Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured.
-
The percentage of inhibition of the current by the antagonist is calculated.
-
To determine the IC50 value, a concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound is a highly selective and potent competitive antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized binding profile and its ability to block α7 nAChR-mediated signaling pathways, such as the JAK2/STAT3 and MEK/ERK pathways, make it an indispensable tool in neuroscience and pharmacology research. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to utilize MLA to investigate the physiological and pathological roles of the α7 nAChR.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. ptglab.com [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Methyllycaconitine Citrate: A Technical Guide to its Antagonist Activity at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antagonist activity of methyllycaconitine (MLA) citrate at the α7 nicotinic acetylcholine receptor (α7nAChR). It covers the quantitative binding and functional data, detailed experimental methodologies, and key signaling pathways involved, aiming to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction to Methyllycaconitine (MLA) and the α7nAChR
Methyllycaconitine is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] The α7nAChR is a ligand-gated ion channel composed of five α7 subunits, permeable to cations, including Ca2+.[3][4] These receptors are widely expressed in the central nervous system and peripheral tissues, including immune cells, and are implicated in various physiological processes such as learning, memory, attention, and inflammation.[3][4][5] The cholinergic anti-inflammatory pathway, a key mechanism for regulating immune responses, is notably mediated by α7nAChRs on immune cells like macrophages.[5][6] Given its high selectivity, MLA serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7nAChRs and as a lead compound for the development of novel therapeutics.
Quantitative Antagonist Profile of Methyllycaconitine
The antagonist potency of MLA at the α7nAChR has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional studies.
Table 1: Radioligand Binding Affinity of Methyllycaconitine (MLA) at α7nAChR
| Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |
| [3H]Methyllycaconitine | Rat brain membranes | 1.4 | 1.86 ± 0.31 | [7] |
| [125I]α-Bungarotoxin | Rat brain preparations | 0.01 µM (IC50) | - | [8] |
Table 2: Functional Antagonist Activity of Methyllycaconitine (MLA)
| Assay Type | System | IC50 | Notes | Reference |
| Electrophysiology | Human α7 nAChRs expressed in Xenopus oocytes | 2 nM | Highly potent and selective antagonist activity observed. | [1][2][8][9] |
| Inhibition of ACh-induced currents | Rat α7 nAChRs expressed in Xenopus oocytes | 2.3 - 26.6 µM (for MLA analogs) | MLA itself is a potent antagonist; analogs show varying potency. | [10] |
Key Signaling Pathways Modulated by α7nAChR Antagonism
Activation of α7nAChRs triggers several downstream signaling cascades. By blocking these receptors, MLA can inhibit these pathways. The primary signaling events associated with α7nAChR activation include direct calcium influx and modulation of key inflammatory and survival pathways.
α7nAChR-Mediated Signaling
Activation of the α7nAChR by an agonist like acetylcholine leads to the opening of its ion channel, allowing for the influx of cations, most notably Ca2+. This increase in intracellular calcium can directly trigger various cellular responses, including neurotransmitter release and the activation of calcium-dependent enzymes.[4] Furthermore, α7nAChR activation can modulate intracellular signaling cascades, such as the JAK2-STAT3 pathway, which is crucial for the receptor's anti-inflammatory effects.[4][6] Another significant pathway inhibited by α7nAChR activation is the NF-κB signaling pathway, a central regulator of inflammation.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of MLA at the α7nAChR.
Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). For α7nAChR, [3H]Methyllycaconitine is a commonly used radioligand.[7][11]
Objective: To determine the binding characteristics of MLA at the α7nAChR.
Materials:
-
Tissue or cell preparation expressing α7nAChRs (e.g., rat brain homogenates, membranes from SH-SY5Y cells expressing recombinant human α7nAChRs).[12][13]
-
[3H]Methyllycaconitine.
-
Unlabeled methyllycaconitine for determining non-specific binding.
-
Assay buffer (e.g., modified phosphate buffer pH 7.4 or 50 mM Tris-HCl, pH 7.4).[12][13]
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[13][14]
-
Incubation: In a 96-well plate, incubate a specific amount of membrane protein (e.g., 20 µg) with varying concentrations of [3H]MLA.[12] For competition assays, a fixed concentration of [3H]MLA (e.g., 2 nM) is incubated with varying concentrations of unlabeled MLA.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled MLA (e.g., 10 µM) to saturate the receptors and determine the amount of non-specific binding.[12]
-
Equilibration: Incubate the mixture for a specified time at a controlled temperature (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax from saturation experiments, or IC50 and Ki from competition experiments.[15]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a cell expressing ion channels, such as the α7nAChR, in response to agonists and antagonists. It is commonly performed using Xenopus laevis oocytes expressing the receptor of interest.[10]
Objective: To functionally characterize the antagonist effect of MLA on α7nAChR-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7nAChR subunit.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ca2+-free solution with Ba2+ to reduce Ca2+-activated chloride currents).[10]
-
Acetylcholine (ACh) as the agonist.
-
Methyllycaconitine citrate.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA for the α7nAChR subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).[10]
-
Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of ACh (e.g., the EC50 concentration, which is around 100-300 µM for α7nAChRs) to elicit an inward current.[8][10]
-
Antagonist Application: To determine the inhibitory effect of MLA, pre-apply MLA for a set duration (e.g., 2 minutes) before co-applying it with ACh.[1][8]
-
Data Acquisition: Record the peak current amplitude in the absence and presence of different concentrations of MLA.
-
Data Analysis: Normalize the current responses in the presence of MLA to the control response (ACh alone). Plot the percentage of inhibition against the MLA concentration and fit the data to a concentration-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized binding affinity and functional inhibitory profile make it an indispensable tool for investigating the multifaceted roles of α7nAChRs in health and disease. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of α7nAChR pharmacology and the development of novel therapeutic agents targeting this important receptor.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyllycaconitine Citrate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its citrate salt is the most common commercially available form. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches toward methyllycaconitine. While a total synthesis of this complex natural product has not yet been reported, this document details the semi-synthesis from its parent amino-alcohol, lycoctonine, and the synthesis of key analogues, which have been instrumental in understanding its structure-activity relationships. This guide also outlines the signaling pathway associated with its mechanism of action and provides detailed experimental protocols for the synthesis of its crucial side-chain and its conjugation to the core structure.
Chemical Structure and Properties
Methyllycaconitine is a C19 norditerpenoid alkaloid with a complex hexacyclic carbon skeleton. The molecule features a tertiary amine, two tertiary alcohols, four methyl ether groups, and an ester side-chain derived from anthranilic acid and methylsuccinic acid.[1] The citrate salt of MLA is the form most commonly used in research.[1]
Chemical Structure
The chemical structure of methyllycaconitine citrate is depicted below:
Chemical Formula: C₃₇H₅₀N₂O₁₀ · C₆H₈O₇
Molecular Weight: 874.93 g/mol [2]
(Image of this compound Chemical Structure - A 2D chemical structure diagram would be placed here if image generation were supported)
Physicochemical Properties
A summary of the known physicochemical properties of methyllycaconitine and its salts is presented in Table 1.
| Property | Value | Reference |
| MLA (Free Base) | ||
| Melting Point | 128 °C (amorphous) | [1] |
| Solubility | Soluble in chloroform, poorly soluble in water | [1] |
| Optical Rotation [α]D | +49° (in alcohol) | [1] |
| MLA Hydriodide Salt | ||
| Melting Point | 201 °C | [1] |
| MLA Perchlorate Salt | ||
| Melting Point | 195 °C | [1] |
| MLA Citrate Salt | ||
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Purity (commercial) | ≥95% | [2] |
Synthesis of Methyllycaconitine
As of the current literature, a total de novo synthesis of methyllycaconitine has not been reported.[1] The complex, highly oxygenated, and stereochemically rich structure of MLA presents a significant challenge to synthetic chemists. However, a semi-synthesis starting from the natural product lycoctonine, which is the parent amino-alcohol of MLA obtained by alkaline hydrolysis, has been achieved.[1] Furthermore, the synthesis of various analogues has been extensively explored to probe the structure-activity relationship, providing valuable insights into the key chemical transformations required.
The general synthetic strategy for MLA and its analogues involves two main stages: the synthesis of the N-(2-carboxyphenyl)-methylsuccinimido-ester side-chain and its subsequent esterification with the norditerpenoid core.
Synthesis of the Methyllycaconitine Side-Chain
The synthesis of the characteristic side-chain of MLA can be achieved through a multi-step process starting from anthranilic acid and citraconic anhydride.
Experimental Protocol: Synthesis of (S)-2-(methylsuccinimido)benzoic acid
-
Step 1: Fusion of Anthranilic Acid and Citraconic Anhydride: A mixture of anthranilic acid and citraconic anhydride is heated neat at 140°C under a nitrogen atmosphere for 24 hours. This reaction forms a mixture of isomeric maleimides.
-
Step 2: Chiral Hydrogenation: The resulting product from Step 1 is subjected to chiral hydrogenation to selectively produce the (S)-enantiomer. This can be achieved using a rhodium catalyst with a chiral ligand, such as (2S,4S)-1-Boc-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine (BPPM) coupled with rhodium cyclooctadiene chloride dimer ([Rh(COD)Cl]₂). The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere until completion.
-
Step 3: Purification: The final product, (S)-2-(methylsuccinimido)benzoic acid, is purified by column chromatography on silica gel.
Note: The optical rotation of the synthesized side-chain should be consistent with literature values to confirm the desired stereochemistry.[4]
Semi-synthesis of Methyllycaconitine via Esterification
The final step in the semi-synthesis of MLA is the esterification of lycoctonine with the synthesized side-chain.
Experimental Protocol: Esterification of Lycoctonine
-
Activation of the Carboxylic Acid: The synthesized (S)-2-(methylsuccinimido)benzoic acid (1 equivalent) is dissolved in a dry, aprotic solvent such as acetonitrile under a nitrogen atmosphere. To this solution, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature for a short period to form the activated ester.
-
Esterification: Lycoctonine (1 equivalent) is added to the reaction mixture. The reaction is then stirred at a slightly elevated temperature (e.g., 40°C) for 24 hours or until completion, as monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield methyllycaconitine.
Synthesis of the Norditerpenoid Core Analogues
While the total synthesis of the MLA core is unreported, simpler bicyclic analogues of the AE-ring system can be synthesized via a classical double Mannich reaction.[4]
Experimental Protocol: Synthesis of AE-Bicyclic Core
-
A solution of a suitable cyclohexanone derivative (e.g., ethyl cyclohexanone-2-carboxylate), an amine (e.g., methylamine, ethylamine), and formaldehyde in ethanol is heated under reflux for several hours.
-
The resulting bicyclic product is then purified and can be further modified, for instance, by reduction of the ketone, to provide a scaffold for the attachment of the side-chain.
Mechanism of Action and Signaling Pathway
Methyllycaconitine exerts its biological effects primarily through its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (α7 nAChR).[5][6] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various cognitive processes.
When the endogenous agonist acetylcholine (ACh) binds to the α7 nAChR, it induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx results in neuronal depolarization and the activation of downstream signaling cascades.
MLA, as a competitive antagonist, binds to the same site as ACh but does not activate the receptor. By occupying the binding site, MLA prevents ACh from binding and thus inhibits the opening of the ion channel, effectively blocking the downstream signaling events.
Below is a diagram illustrating the signaling pathway antagonized by Methyllycaconitine.
Caption: Antagonistic action of MLA on the α7 nAChR signaling pathway.
Biological Activity
Methyllycaconitine is a highly potent antagonist of the α7 nAChR, with reported Ki and IC50 values in the low nanomolar range. Its selectivity for the α7 subtype over other nAChR subtypes makes it an invaluable pharmacological tool for studying the role of these receptors in various physiological and pathological processes.
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 1.4 nM | α7 nAChR | [3] |
| IC50 | 2 nM | α7 nAChR | [6] |
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of α7 nicotinic acetylcholine receptors. While its complex structure has so far precluded a total synthesis, the established semi-synthetic routes and the synthesis of its analogues have provided significant insights into its pharmacology. The detailed experimental protocols and the understanding of its mechanism of action presented in this guide offer a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development. Future efforts towards the total synthesis of methyllycaconitine will undoubtedly open new avenues for the development of novel therapeutics targeting the α7 nAChR.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Methyllycaconitine (MLA) Citrate: A Technical Guide
Executive Summary: Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid isolated from Delphinium (larkspur) species. It is a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the central nervous system.[1][2][3] Due to its high affinity and selectivity, MLA has become an invaluable pharmacological tool for characterizing the physiological and pathological roles of α7 nAChRs.[1] This document provides an in-depth overview of the pharmacology of MLA, including its mechanism of action, pharmacodynamics, toxicology, and detailed experimental protocols for its characterization, intended for researchers and drug development professionals.
Mechanism of Action
Methyllycaconitine's primary mechanism of action is the competitive antagonism of α7 nicotinic acetylcholine receptors.[4] As a competitive antagonist, MLA binds to the same site as the endogenous agonist, acetylcholine (ACh), on the α7 nAChR, but its binding does not induce the conformational change required for ion channel opening. By occupying the binding site, MLA prevents ACh from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.
While highly selective for the α7 subtype, MLA can interact with other nAChR subtypes at higher concentrations, including α3β2, α4β2, and α6β2, as well as muscle-type nAChRs.[1][5] Its action is reversible and voltage-independent.[4] The high affinity for α7 nAChRs is demonstrated by its low nanomolar inhibition constant (Ki).[5]
Pharmacodynamics
The functional consequences of MLA's antagonism of nAChRs are observed across in vitro and in vivo models.
Central Nervous System (CNS) Effects:
-
Cognition and Memory: While high doses impair cognitive function, paradoxically, low, picomolar concentrations of MLA have been shown to potentiate α7 nAChR responses and improve memory acquisition processes in rats.[6][7] This may be related to an observed increase in hippocampal glutamate efflux.[6]
-
Neuroprotection: MLA attenuates methamphetamine-induced neurotoxicity and depletion of dopamine neuron terminals in the mouse striatum.[3][5]
-
Behavior: In mice, MLA administration significantly affects behaviors such as rearing, sniffing, climbing, and locomotion.[8][9] It can also reverse the anxiogenic effects produced by high doses of nicotine in the dorsal hippocampus.[10]
-
Addiction: MLA has been shown to reduce nicotine self-administration in rats, suggesting the involvement of α7 nAChRs in the reinforcing effects of nicotine.[1][11] It also attenuates the reinforcing effects of cocaine.[12]
Peripheral Nervous System Effects:
-
Neuromuscular Blockade: MLA blocks neuromuscular transmission in skeletal muscle preparations, which contributes to its toxicity.[1]
-
Ganglionic Blockade: It exhibits ganglion-blocking action, for example, in the cat nictitating membrane preparation.[1]
Pharmacokinetics
Detailed pharmacokinetic data for MLA citrate is limited. However, key properties have been established through various studies:
-
Blood-Brain Barrier Permeability: MLA is capable of crossing the blood-brain barrier, enabling its use in CNS-related in vivo studies.[2]
-
Oral Activity: The compound is active when administered orally, not just parenterally.[1]
Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicology
MLA is a potent toxin, a property that has been studied extensively in the context of livestock poisoning by larkspur plants.[1]
-
Acute Toxicity: Death from MLA poisoning typically results from respiratory arrest due to complete motor paralysis.[1] Signs of toxicity at lower doses include agitation and loss of motor control.[1]
-
Lethal Dose (LD₅₀): The acute toxicity varies by species.[1] A study investigating the role of the α7 subunit in acute toxicosis found that other nAChR subunits, likely at the neuromuscular junction, are the primary targets for the lethal effects of MLA.[13]
Quantitative Pharmacological Data
The binding affinity and inhibitory concentration of MLA vary across different nAChR subtypes and preparations.
Table 1: Binding Affinity (Kᵢ) of Methyllycaconitine
| Receptor Subtype / Preparation | Radioligand | Kᵢ Value | Source(s) |
|---|---|---|---|
| α7 Neuronal nAChR | - | 1.4 nM | [5][14] |
| α7 Neuronal nAChR (human K28 cells) | ¹²⁵I-α-bungarotoxin | ~10 nM | [1] |
| α7 Neuronal nAChR (bovine adrenal) | ¹²⁵I-α-bungarotoxin | 30.6 nM | [15] |
| Rat Brain nAChR | ¹²⁵I-α-bungarotoxin | ~1 nM | [1] |
| Rat Brain nAChR | ³H-nicotine | ~4 µM | [1][4] |
| Human Muscle nAChR | - | ~8 µM | [1] |
| House-fly Head nAChR | ³H-propionyl-α-bungarotoxin | ~0.25 nM | [1] |
| Presynaptic nAChR (Rat Striatum) | ¹²⁵I-α-CTx-MII | 33 nM |[16] |
Table 2: Inhibitory Concentration (IC₅₀) of Methyllycaconitine
| Receptor Subtype | Preparation | IC₅₀ Value | Source(s) |
|---|---|---|---|
| α3β2 Neuronal nAChR | Avian DNA in Xenopus oocytes | ~80 nM | [1] |
| α4β2 Neuronal nAChR | Avian DNA in Xenopus oocytes | ~700 nM | [1] |
| Chick α3β1 nAChR | Xenopus oocytes | 80 nM | [4] |
| Chick α4β1 nAChR | Xenopus oocytes | 650 nM |[4] |
Table 3: Acute Toxicity (LD₅₀) of Methyllycaconitine
| Species | Administration Route | LD₅₀ Value | Source(s) |
|---|---|---|---|
| Mouse | Parenteral | 3-5 mg/kg | [1] |
| Mouse (wild-type) | - | 4.2 ± 0.9 mg/kg | [13] |
| Frog | Parenteral | 3-4 mg/kg | [1] |
| Rabbit | Parenteral | 2-3 mg/kg |[1] |
Key Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of MLA for the α7 nAChR in rat brain tissue by measuring its ability to compete with a known radioligand, such as [³H]methyllycaconitine.[17][18]
Methodology:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue (e.g., hippocampus, known for high α7 nAChR density) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17][19]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[19]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[20]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]MLA at a concentration near its Kₔ), and assay buffer.[19]
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled ligand (e.g., 10 µM nicotine) to block all specific binding sites.[17]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of unlabeled MLA citrate.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C).[19][20]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[19][20]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percentage of specific binding against the log concentration of MLA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of MLA that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines a method for functionally characterizing MLA's antagonist activity on specific nAChR subtypes expressed in Xenopus laevis oocytes.[4][21]
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., α7 for a homomeric receptor, or α4 and β2 for a heteromeric receptor).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping (V_hold, typically -60 to -80 mV) and one for current recording.
-
Establish a stable baseline current.
-
-
Agonist Application:
-
Apply a known concentration of an agonist (e.g., acetylcholine) to the bath to evoke an inward current. To determine an EC₅₀, apply a range of agonist concentrations.
-
-
Antagonist Application:
-
To determine the IC₅₀ of MLA, pre-incubate the oocyte with varying concentrations of MLA for a set period (e.g., 3 minutes).[21]
-
In the continued presence of MLA, apply a fixed concentration of the agonist (typically the EC₅₀ concentration).
-
Record the peak current amplitude. The inhibition of the agonist-evoked current is concentration-dependent on MLA.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response in the absence and presence of different concentrations of MLA.
-
Normalize the data, expressing the current in the presence of MLA as a percentage of the control current (agonist alone).
-
Plot the normalized response against the log concentration of MLA and fit the data to determine the IC₅₀.
-
To determine the mode of antagonism (competitive vs. non-competitive), generate full agonist dose-response curves in the presence of a fixed concentration of MLA. A rightward shift in the agonist EC₅₀ with no change in the maximum response indicates competitive antagonism.[21]
-
In Vivo Behavioral Assessment: Open Field Test
This protocol describes a method to assess the effects of MLA on general locomotor activity and anxiety-like behavior in mice.[8]
Methodology:
-
Animal Acclimation:
-
House male mice (e.g., NIH Swiss) under standard conditions with a 12-hour light/dark cycle.
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Divide mice into groups. Administer MLA citrate intraperitoneally (i.p.) at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) to the test groups.[8]
-
Administer the vehicle (e.g., saline) to the control group.
-
-
Open Field Test:
-
The apparatus is a square arena with walls to prevent escape, often equipped with infrared beams or video tracking software to automatically record activity.
-
Shortly after injection, place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 60 minutes).[8]
-
-
Behavioral Scoring & Data Collection:
-
Record various behavioral parameters. Automated systems can track:
-
Locomotion: Total distance traveled.
-
Rearing: Number of times the mouse stands on its hind legs.
-
Time in Center vs. Periphery: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
-
Manual scoring by a trained observer (blinded to the treatment condition) can be used to rate the intensity of specific behaviors such as sniffing, grooming, and climbing on a defined scale.[8]
-
-
Data Analysis:
-
Compare the data from the MLA-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the results to determine if MLA produces statistically significant changes in locomotion or other observed behaviors.[8]
-
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine Citrate: A Technical Guide to its Role in Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the central nervous system.[1][2] Derived from the seeds of Delphinium species, MLA has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs.[3] Its high affinity and selectivity for the α7 subtype make it instrumental in studying cholinergic signaling pathways implicated in a range of processes, including learning, memory, inflammation, and neuroprotection.[4][5][6] This technical guide provides an in-depth overview of MLA's pharmacological properties, its interaction with cholinergic signaling pathways, and detailed experimental protocols for its use in research.
Data Presentation: Pharmacological Profile of Methyllycaconitine Citrate
The following table summarizes the quantitative data on the binding affinity and inhibitory potency of this compound across various nicotinic acetylcholine receptor subtypes.
| Receptor Subtype | Ligand/Assay Condition | Parameter | Value | Species | Reference |
| α7 nAChR | [³H]MLA Binding | Kd | 1.86 ± 0.31 nM | Rat | [3] |
| α7 nAChR | vs. [¹²⁵I]α-bungarotoxin | Ki | 1.8 ± 0.5 nM | Rat | [3] |
| α7 nAChR | Electrophysiology (vs. ACh) | IC₅₀ | 140 pM | Rat | [1] |
| α7 nAChR | Electrophysiology (vs. ACh) | IC₅₀ | 2 nM | Human | [2] |
| α4β2 nAChR | Electrophysiology (vs. ACh) | IC₅₀ | 200 nM | Rat | [1] |
| α3β4 nAChR | Electrophysiology (vs. ACh) | EC₅₀ (ACh) | 222.3 µM | Rat | [7] |
| α3β2 nAChR | Not specified | Not specified | Not specified | Not specified | |
| Muscle-type nAChR | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways
This compound primarily exerts its effects by blocking the ion channel pore of the α7 nAChR, thereby inhibiting the influx of cations, primarily Ca²⁺, in response to acetylcholine binding. This action has significant downstream consequences on various intracellular signaling cascades.
Cholinergic Signaling at the α7 nAChR Synapse
The following diagram illustrates the mechanism of action of this compound at a synapse utilizing α7 nicotinic acetylcholine receptors.
Modulation of Inflammatory Signaling Pathways
Antagonism of α7 nAChRs by MLA has been shown to modulate inflammatory responses, particularly in immune cells like microglia. The "cholinergic anti-inflammatory pathway" is a key mechanism where α7 nAChR activation inhibits the production of pro-inflammatory cytokines. By blocking this receptor, MLA can prevent this anti-inflammatory effect, or in some contexts, directly modulate cytokine release. The diagram below illustrates the proposed interaction of MLA with downstream inflammatory signaling pathways.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., MLA) for a specific nAChR subtype using a radiolabeled ligand.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus for α7 nAChRs) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]MLA at a concentration close to its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled MLA or nicotine), and the membrane preparation.
-
Competition: Add assay buffer, the radioligand, varying concentrations of the test compound (MLA), and the membrane preparation.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol details the use of TEVC to characterize the antagonist effects of MLA on nAChRs expressed in Xenopus oocytes.
Workflow Diagram:
Detailed Methodology:
-
Xenopus Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a solution containing the cRNA encoding the nAChR subunits of interest (e.g., human α7).
-
Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-7 days to allow for receptor expression on the oocyte membrane.
-
-
Two-Electrode Voltage Clamp Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).
-
Establish a stable baseline recording.
-
-
Drug Application and Data Acquisition:
-
To obtain a control response, apply a known concentration of an agonist (e.g., acetylcholine) to the oocyte via the perfusion system and record the resulting inward current.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
To test the effect of MLA, pre-apply a specific concentration of MLA to the oocyte for a defined period (e.g., 1-2 minutes).
-
Co-apply the agonist and the same concentration of MLA and record the inhibited current response.
-
Repeat this process with a range of MLA concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses in the absence and presence of different concentrations of MLA.
-
Normalize the inhibited current responses to the control response.
-
Plot the percentage of inhibition against the logarithm of the MLA concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value for MLA.
-
Cytokine Release Assay from Microglial Cells
This protocol outlines a method to assess the effect of MLA on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture:
-
Culture primary microglial cells isolated from neonatal rodent brains or a suitable microglial cell line (e.g., BV-2 murine microglia).
-
Plate the cells in a multi-well plate (e.g., 24- or 96-well) at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment and Stimulation:
-
The following day, replace the culture medium with fresh medium.
-
Pre-treat the cells with various concentrations of MLA for a specific duration (e.g., 1 hour). Include a vehicle control group.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), to induce cytokine production. Include an unstimulated control group.
-
Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine release into the supernatant.
-
-
Cytokine Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex immunoassay (e.g., Luminex-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the assay kit.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in the MLA-treated groups to the LPS-only treated group to determine the effect of MLA on cytokine release. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess the significance of the observed effects.
-
Conclusion
This compound is a powerful and highly selective antagonist of the α7 nicotinic acetylcholine receptor. Its utility in dissecting the complex roles of cholinergic signaling in neuronal and non-neuronal systems is well-established. The data and protocols presented in this technical guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for effectively utilizing MLA in their investigations. A thorough understanding of its pharmacological properties and appropriate experimental design will continue to advance our knowledge of the multifaceted functions of the α7 nAChR in health and disease.
References
- 1. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
role of α7nAChR in neurological disorders
An In-Depth Technical Guide to the Role of the α7 Nicotinic Acetylcholine Receptor (α7nAChR) in Neurological Disorders
Executive Summary
The α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel with uniquely high permeability to calcium, is a pivotal regulator of neurotransmission, neuroprotection, and immune modulation in the central nervous system.[1][2][3] Its widespread expression in key brain regions like the hippocampus and cortex, and its presence on neurons and glial cells, positions it at the crossroads of cognitive function and neuropathology.[4][5][6] Dysfunction of α7nAChR signaling is increasingly implicated in the pathophysiology of a range of devastating neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy. This guide provides a technical overview of the multifaceted role of α7nAChR in these disorders, detailing its core signaling pathways, summarizing quantitative data for key ligands, and outlining experimental protocols for its study, with the goal of informing researchers, scientists, and drug development professionals.
The α7 Nicotinic Acetylcholine Receptor: Structure and Function
The α7nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[7] These subunits assemble to form a central ion channel. While traditionally viewed as an ionotropic receptor that opens upon binding to agonists like acetylcholine (ACh) or nicotine, leading to rapid cation influx, there is growing evidence for its ability to engage in metabotropic signaling through G-protein coupling.[8][9][10]
A defining characteristic of the α7nAChR is its exceptionally high permeability to calcium ions (Ca²⁺), even greater than that of NMDA receptors.[11][12] This Ca²⁺ influx is a critical trigger for a wide spectrum of downstream intracellular signaling cascades that modulate synaptic plasticity, neurotransmitter release, and gene expression, underpinning the receptor's role in learning, memory, and attention.[5][11][13]
Role of α7nAChR in Alzheimer's Disease (AD)
The profound impairment of the cholinergic system is a well-established hallmark of Alzheimer's disease.[5] The α7nAChR is centrally involved in AD pathogenesis, primarily through its complex and direct interaction with amyloid-beta (Aβ), the peptide that forms the characteristic plaques in the AD brain.[5][14][15]
Pathophysiological Involvement:
-
Aβ Interaction: Aβ binds to α7nAChR with high affinity.[16] This interaction is concentration-dependent and bidirectional. At physiological (picomolar) concentrations, Aβ can enhance α7nAChR-mediated signaling, potentially supporting synaptic function.[16] However, at the pathologically elevated (nanomolar to micromolar) concentrations seen in AD, Aβ can act as an antagonist, leading to receptor inhibition, or a weak agonist, causing persistent activation and subsequent desensitization, ultimately disrupting synaptic function.[15][16]
-
Neuroinflammation: The α7nAChR is a key component of the "cholinergic anti-inflammatory pathway."[5] It is expressed on microglia and astrocytes, and its activation can suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β, mitigating the neuroinflammation that drives AD progression.[1][5]
-
Tau Pathology: Activation of α7nAChR by pathogenic concentrations of Aβ has been shown to induce the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles, another hallmark of AD.[16]
Signaling Pathway: Aβ Interaction with α7nAChR
The interaction between Aβ and α7nAChR can trigger multiple downstream pathways. Pathological concentrations of Aβ can lead to aberrant calcium signaling and activation of kinases that contribute to tau hyperphosphorylation and synaptic dysfunction.
Role of α7nAChR in Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Epidemiological studies have long noted a lower incidence of PD in smokers, suggesting a neuroprotective role for nicotinic receptor activation.[17] The α7nAChR is a key mediator of this protective effect.
Pathophysiological Involvement:
-
Neuroprotection: Activation of α7nAChR has been demonstrated to protect dopaminergic neurons from toxins used in PD models (e.g., MPTP, 6-OHDA).[17][18] This neuroprotection is mediated through the activation of pro-survival signaling cascades.
-
Dopamine Modulation: Presynaptic α7nAChRs enhance the release of dopamine in the striatum, which can help compensate for the dopaminergic deficit in PD.[1][19]
-
Anti-inflammatory Effects: Similar to its role in AD, α7nAChR activation on microglia and astrocytes suppresses neuroinflammation, reducing the production of damaging pro-inflammatory cytokines and protecting neurons from inflammatory-mediated death.[1][10]
-
L-dopa-Induced Dyskinesia (LID): Chronic L-dopa treatment often leads to debilitating involuntary movements. Activation of α7nAChRs can reduce this maladaptive plasticity and mitigate the severity of LID.[1][18]
Signaling Pathway: α7nAChR-Mediated Neuroprotection
Upon activation, α7nAChR initiates signaling cascades, notably the PI3K-Akt and JAK2-STAT3 pathways, which promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting inflammatory gene expression.
References
- 1. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 2. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 10. Nicotinic Acetylcholine Receptors in Glial Cells as Molecular Target for Parkinson’s Disease | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of α7 nicotinic acetylcholine receptor and fibrillar amyloid-β interactions in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the interaction of β-amyloid peptides and α7-nicotinic acetylcholine receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Alpha7 nicotinic receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Targeting α7 Nicotinic Acetylcholine Receptors with Methyllycaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and neuroinflammation.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of targeting this receptor with Methyllycaconitine (MLA), a highly potent and selective competitive antagonist.[4][5] We present a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways and experimental workflows involved in the study of α7nAChR and its modulation by MLA. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics targeting the α7nAChR.
Introduction to α7nAChR and Methyllycaconitine (MLA)
The α7nAChR is a homopentameric ligand-gated ion channel widely expressed in the central nervous system and peripheral tissues.[1] It plays a crucial role in various physiological processes, including cognitive function, inflammation, and neuronal survival.[2][3] Dysregulation of α7nAChR signaling has been implicated in the pathophysiology of several diseases, making it an attractive target for therapeutic intervention.[1]
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7nAChR.[4][5] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the α7nAChR. Furthermore, the unique properties of MLA have spurred interest in its therapeutic potential and the development of novel MLA analogs.[4][5][6]
Quantitative Data: Binding Affinities of MLA and Analogs
The affinity of MLA and its analogs for the α7nAChR has been characterized in various experimental systems. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potencies.
| Compound | Receptor Subtype | Experimental System | Binding Affinity (Ki) | IC50 | Reference |
| Methyllycaconitine (MLA) | α7 nAChR | Rat brain membranes ([3H]MLA) | 1.86 ± 0.31 nM (Kd) | 2.1 nM | [7] |
| α7 nAChR | Rat brain preparations ([125I]αBGT) | 0.01 µM | [8] | ||
| α7 nAChR | Human, expressed in Xenopus oocytes | 2 nM | [4] | ||
| α3/α6β2β3* nAChR | Rat striatum ((125)I-α-CTx-MII) | 33 nM | [9] | ||
| MLA Analog 16 (benzyl N-side-chain) | α7 nAChR | Human, expressed in Xenopus oocytes | Reduces agonist response to 53.2 ± 1.9% at 1 nM | [4][5][6] | |
| Azatricyclic anthranilate ester 2 | α7 nAChR | Rat, expressed in Xenopus oocytes | Competitive antagonist | [10] | |
| Azatricyclic alcohol 3 | α7 nAChR | Rat, expressed in Xenopus oocytes | Noncompetitive antagonist | [10] | |
| Azabicyclic anthranilate ester 4 | α7 nAChR | Rat, expressed in Xenopus oocytes | Competitive antagonist | [10] | |
| Azabicyclic alcohol 5 | α7 nAChR | Rat, expressed in Xenopus oocytes | Noncompetitive antagonist | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of MLA with α7nAChR and its functional consequences.
Competitive Radioligand Binding Assay using [3H]Methyllycaconitine
This protocol describes a method to determine the binding affinity of a test compound for the α7nAChR in rat brain membranes using [3H]MLA as the radioligand.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
[3H]Methyllycaconitine ([3H]MLA)
-
Unlabeled MLA (for non-specific binding determination)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: [3H]MLA (at a concentration near its Kd, e.g., 2 nM) and membrane preparation.
-
Non-specific Binding: [3H]MLA, a high concentration of unlabeled MLA (e.g., 1 µM), and membrane preparation.
-
Competition Binding: [3H]MLA, membrane preparation, and a range of concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]MLA binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]MLA and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the functional characterization of α7nAChR and the antagonist activity of MLA using TEVC in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7nAChR
-
Collagenase solution
-
Barth's solution
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh)
-
Methyllycaconitine (MLA)
-
TEVC amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA encoding the human α7nAChR.
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage-clamp the oocyte membrane at a holding potential of -70 mV.
-
Apply a concentration of ACh that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
-
Antagonist Application:
-
Pre-apply MLA for a defined period (e.g., 2-3 minutes) before co-applying it with ACh.
-
Record the peak inward current in the presence of different concentrations of MLA.
-
-
Data Analysis:
-
Normalize the current responses in the presence of MLA to the control ACh response.
-
Plot the normalized current against the logarithm of the MLA concentration to generate a concentration-response curve.
-
Determine the IC50 value of MLA for the inhibition of ACh-induced currents.
-
Novel Object Recognition (NOR) Test in Rats
This protocol describes a behavioral assay to assess the effects of MLA on recognition memory in rats.
Materials:
-
Male Wistar rats
-
Open field arena
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Methyllycaconitine (MLA)
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation:
-
Habituate each rat to the empty open field arena for 5-10 minutes per day for 2-3 days prior to testing.
-
-
Acquisition Trial (T1):
-
Administer MLA or vehicle to the rats (e.g., intraperitoneally) 30 minutes before the trial.
-
Place two identical "familiar" objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Retention Interval:
-
Return the rat to its home cage for a defined retention interval (e.g., 1 hour or 24 hours).
-
-
Test Trial (T2):
-
Replace one of the familiar objects with a "novel" object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the MLA-treated and vehicle-treated groups to assess the effect of MLA on memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by α7nAChR and a typical workflow for screening α7nAChR antagonists.
α7nAChR-Mediated Signaling Pathways
Activation of α7nAChR triggers several downstream signaling cascades that are crucial for its physiological effects. The following diagrams depict the PI3K/Akt, JAK2/STAT3, and NF-κB pathways.
References
- 1. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Methyllycaconitine Citrate in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Methyllycaconitine (MLA) citrate, a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), in creating and evaluating rodent models of Alzheimer's disease (AD). This document outlines protocols for inducing cognitive deficits, assessing therapeutic interventions, and exploring the mechanistic link between α7 nAChR and AD pathology.
Introduction to Methyllycaconitine Citrate in Alzheimer's Disease Research
This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, a key player in cognitive processes and a receptor implicated in the pathophysiology of Alzheimer's disease. In rodent models, MLA is primarily utilized to induce a cognitive deficit that mimics certain aspects of the cognitive decline observed in AD. This pharmacologically-induced model serves as a valuable platform for the preclinical screening and evaluation of potential therapeutic agents aimed at improving cognitive function.
The rationale for using an α7 nAChR antagonist stems from the complex role of these receptors in AD. The α7 nAChR binds to amyloid-beta (Aβ) with high affinity, which can lead to the internalization and accumulation of Aβ within neurons.[1][2] While the in vivo effects of MLA on Aβ plaque deposition are still an area of active research, its ability to reliably induce cognitive impairment provides a robust model for symptomatic assessment of novel treatments.
Application: Inducing Cognitive Deficits with this compound
A primary application of MLA in AD research is the induction of a reproducible cognitive deficit in rodents, particularly in tasks assessing working and recognition memory. This allows for the subsequent testing of compounds that may ameliorate these deficits.
T-Maze Spontaneous Alternation Task
The T-maze spontaneous alternation task is a behavioral assay that evaluates spatial working memory. Rodents naturally tend to alternate their choice of arms in a T-maze, and a reduction in this alternation is indicative of cognitive impairment.
Experimental Protocol:
-
Animals: Adult male Swiss mice are commonly used.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Drug Administration:
-
Dissolve this compound in sterile 0.9% NaCl.
-
Administer MLA via intraperitoneal (i.p.) injection at a dosage volume of 10 mL/kg.
-
A dose-response study has established an ID50 of 0.09 mg/kg for inducing cognitive deficits in this task.[3]
-
Administer MLA 40 minutes prior to the start of the T-maze trial.[3]
-
-
Procedure:
-
Place the mouse in the starting arm of the T-maze.
-
Allow the mouse to freely choose one of the goal arms.
-
Once the mouse enters a goal arm with all four paws, the choice is recorded.
-
The mouse is then returned to the starting arm for the next trial.
-
Conduct a total of 14 free-choice trials.
-
-
Data Analysis:
-
Spontaneous alternation is defined as consecutive entries into different arms (e.g., left, right, left).
-
Calculate the percentage of alternation for each mouse. A decrease in the percentage of alternation compared to vehicle-treated controls indicates a cognitive deficit.
-
Quantitative Data Summary:
| Compound | Dosage (mg/kg, i.p.) | Effect on Spontaneous Alternation in T-Maze |
| Methyllycaconitine (MLA) | 0.09 (ID50) | ~25-30% reduction in spontaneous alternation |
| Donepezil (reversal agent) | 0.0005 (ED50) | Full reversal of MLA-induced deficit |
| Memantine (reversal agent) | 0.09 (ED50) | Up to 70% reversal of MLA-induced deficit |
Data sourced from a study using Swiss mice.[3]
Experimental Workflow for T-Maze Spontaneous Alternation Task:
Caption: Workflow for inducing and assessing cognitive deficits using MLA in the T-maze.
Novel Object Recognition (NOR) Test
The NOR test is another widely used behavioral assay that assesses recognition memory. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Protocol:
-
Animals: Adult mice (strain may vary).
-
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture but similar in size and complexity.
-
Drug Administration:
-
Dissolve this compound in sterile 0.9% NaCl.
-
Administer MLA via intraperitoneal (i.p.) injection. Dosages used in other cognitive tasks (e.g., 1.0-10.0 mg/kg) can be adapted for this test.
-
Administer MLA at a set time before the training phase (e.g., 25-40 minutes).
-
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for a set period (e.g., 5-10 minutes). MLA or vehicle is administered before this phase.
-
Testing (Day 2, after a retention interval): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Record the time spent exploring each object (novel and familiar). Exploration is typically defined as the nose being within a certain proximity to the object.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A DI significantly lower than that of the control group suggests a deficit in recognition memory.
-
Expected Quantitative Data (Hypothetical based on MLA's known effects):
| Treatment Group | Discrimination Index (DI) | Interpretation |
| Vehicle Control | > 0.2 | Intact recognition memory |
| MLA-treated | Close to 0 | Impaired recognition memory |
Experimental Workflow for Novel Object Recognition Test:
Caption: Workflow for the Novel Object Recognition test with MLA administration.
Application: Investigating the Role of α7 nAChR in Amyloid-Beta Pathology
The interaction between α7 nAChR and Aβ peptides is a critical area of investigation in AD research. In vitro studies have shown that MLA can protect against Aβ-induced cytotoxicity.[4] A hypothesized in vivo application of MLA is to investigate whether blocking the α7 nAChR can modulate Aβ accumulation and plaque formation in transgenic AD mouse models.
Rationale and Hypothetical Experimental Design
The high-affinity binding of Aβ to α7 nAChR is thought to facilitate the internalization of Aβ, leading to intracellular accumulation and subsequent neurotoxicity.[1][2] By blocking this receptor with MLA, it is hypothesized that the internalization of Aβ could be reduced, thereby potentially decreasing the overall Aβ burden in the brain.
Proposed Experimental Protocol:
-
Animals: Use a transgenic mouse model of AD that develops amyloid plaques, such as the 5XFAD or APP/PS1 models.
-
Drug Administration:
-
Administer MLA citrate or vehicle to the transgenic mice over a chronic period (e.g., several weeks or months), starting before or after the typical onset of plaque deposition.
-
Dosage and route of administration (e.g., i.p. injections, osmotic mini-pumps) would need to be optimized.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, sacrifice the animals and harvest the brains.
-
One hemisphere can be fixed for immunohistochemistry, and the other can be flash-frozen for biochemical analysis.
-
-
Biochemical Analysis (ELISA):
-
Homogenize brain tissue (e.g., cortex and hippocampus).
-
Perform sequential protein extractions to isolate soluble and insoluble Aβ fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42 in each fraction.
-
-
Histological Analysis (Immunohistochemistry):
-
Stain brain sections with antibodies specific for Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Perform quantitative image analysis to determine the plaque load (percentage of area covered by plaques) and the number of plaques.
-
-
Data Analysis:
-
Compare the Aβ levels (from ELISA) and plaque load (from immunohistochemistry) between the MLA-treated and vehicle-treated groups.
-
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of MLA in preventing Aβ-induced neurotoxicity.
Summary and Future Directions
This compound is a valuable pharmacological tool for modeling cognitive dysfunction relevant to Alzheimer's disease in rodents. The protocols outlined above for the T-maze and Novel Object Recognition tests provide robust and reproducible methods for assessing the efficacy of potential cognitive enhancers.
Future research should focus on elucidating the in vivo effects of chronic MLA administration on amyloid-beta and tau pathologies in transgenic AD models. Such studies will be crucial in determining whether targeting the α7 nAChR with an antagonist is a viable therapeutic strategy for modifying the course of Alzheimer's disease, in addition to providing symptomatic relief. The combination of behavioral, biochemical, and histological analyses will provide a comprehensive understanding of the role of the α7 nicotinic acetylcholine receptor in the complex pathogenesis of Alzheimer's disease.
References
- 1. Targeting the alpha 7 nicotinic acetylcholine receptor to reduce amyloid accumulation in Alzheimer's disease pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
Preparing Methyllycaconitine Citrate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), making it a critical tool in neuroscience and drug development research.[1][2] Proper preparation of MLA citrate stock solutions is paramount for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of MLA citrate stock solutions in cell culture applications.
Introduction to Methyllycaconitine Citrate
This compound is a norditerpenoid alkaloid that acts as a competitive antagonist at α7-containing neuronal nicotinic receptors with high affinity (Ki = 1.4 nM).[3] Its selectivity for the α7 nAChR over other nicotinic receptor subtypes allows for the specific investigation of the roles of this receptor in various physiological and pathological processes. In cell culture, MLA is frequently used to study pathways involved in neuroprotection, inflammation, and neurotoxicity. For instance, it has been shown to attenuate methamphetamine-induced neurotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 874.93 g/mol | |
| Solubility (Water) | Up to 100 mM | [2] |
| Solubility (DMSO) | Up to 100 mM | [2] |
| Purity | >95% - >98% | [2][4] |
| Ki for α7 nAChR | 1.4 nM | [3] |
| Typical Cell Culture Concentration | 2.5 µM - 20 µM | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (for aqueous solutions)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water.
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of MLA citrate is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 874.93 g/mol * (1000 mg / 1 g) = 8.75 mg
-
-
-
Weigh the MLA citrate:
-
In a sterile microcentrifuge tube, carefully weigh out 8.75 mg of MLA citrate powder.
-
-
Dissolve in sterile water:
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]
-
-
Sterile Filtration:
-
Using a sterile syringe, draw up the MLA citrate solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step is crucial for removing any potential microbial contamination from the aqueous solution.[5]
-
-
Aliquoting and Storage:
Preparation of a 10 mM DMSO Stock Solution
-
Calculate and weigh the MLA citrate:
-
Follow steps 1 and 2 from the aqueous stock solution protocol (weigh 8.75 mg).
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the MLA citrate powder.
-
Vortex until the powder is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C. DMSO solutions are generally more stable against microbial growth, but sterile handling is still recommended.
-
Application in Cell Culture
To treat cells, the concentrated stock solution should be diluted to the final desired working concentration in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of stock solution to 1 mL of culture medium). It is important to ensure thorough mixing after adding the compound to the medium. Pre-treatment times with MLA can vary depending on the experiment, but a 30-minute pre-incubation before the addition of an agonist is common.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using MLA citrate stock solution.
Signaling Pathway
Caption: MLA inhibits the α7 nAChR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Methyllycaconitine Citrate in Electrophysiology
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic Potentials Mediated by α7 Nicotinic Acetylcholine Receptors in Supraoptic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices | Journal of Neuroscience [jneurosci.org]
- 8. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Autonomous Inhibition of α7-Containing Nicotinic Acetylcholine Receptors Prevents Death of Parasympathetic Neurons during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synaptic Plasticity: Application of Methyllycaconitine Citrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), serves as a critical pharmacological tool for elucidating the complex roles of this receptor in synaptic plasticity, learning, and memory. These application notes provide a comprehensive overview of MLA's mechanism of action, its utility in studying long-term potentiation (LTP) and long-term depression (LTD), and detailed protocols for its application in both in vitro and in vivo experimental models.
Mechanism of Action
Methyllycaconitine acts as a competitive antagonist at α7 nAChRs.[1][2] These receptors are ligand-gated ion channels with high permeability to calcium, playing a significant role in modulating neuronal excitability and neurotransmitter release.[3][4] By blocking the binding of acetylcholine and other agonists, MLA allows researchers to dissect the specific contributions of α7 nAChR activation to synaptic function. Interestingly, at very low, picomolar concentrations, MLA has been observed to paradoxically potentiate α7 nAChR responses and enhance long-term potentiation (LTP), suggesting a complex modulatory role.[5][6][7] In contrast, higher concentrations in the nanomolar to micromolar range produce a robust blockade of the receptor, which is useful for studying the consequences of α7 nAChR inhibition.[1][8]
Applications in Synaptic Plasticity Research
MLA is extensively used to investigate the involvement of α7 nAChRs in various forms of synaptic plasticity:
-
Long-Term Potentiation (LTP): The enhancement of synaptic strength, a cellular correlate of learning and memory, can be modulated by α7 nAChR activity.[9] MLA is employed to determine if the induction or maintenance of LTP in specific brain regions, such as the hippocampus, is dependent on α7 nAChR activation.[5][7]
-
Long-Term Depression (LTD): As a counterbalance to LTP, LTD involves the weakening of synaptic connections. MLA can be used to explore the role of α7 nAChRs in different forms of LTD.
-
Neurotransmitter Release: α7 nAChRs are located on presynaptic terminals and modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.[8][10][11] MLA helps in studying the impact of α7 nAChR signaling on these processes.[10]
-
Cognitive Function: In behavioral studies, MLA is administered to animal models to assess the role of α7 nAChRs in learning, memory acquisition, and consolidation.[5][6][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of MLA in synaptic plasticity studies.
Table 1: In Vitro Applications of Methyllycaconitine Citrate
| Parameter | Concentration Range | Model System | Observed Effect | Reference(s) |
| LTP Potentiation | Picomolar (pM) | Hippocampal Slices | Potentiation of receptor responses and enhancement of LTP. | [5][7] |
| α7 nAChR Blockade | 1 nM - 10 µM | Hippocampal Slices | Inhibition of nicotine-evoked responses and LTP. | [1][8] |
| IC₅₀ for α7 nAChR | ~2.75 nM | PC12 Cells | Inhibition of α7 nAChR-mediated ERK phosphorylation. | [13] |
| Kᵢ for [¹²⁵I]α-bungarotoxin binding | ~5.4 nM | Rat Brain | High-affinity binding to α7 nAChRs. | [1] |
| Inhibition of Dopamine Release | 50 nM | Rat Striatal Synaptosomes | Partial inhibition of nicotine-stimulated dopamine release. | [11] |
Table 2: In Vivo Applications of this compound
| Parameter | Dosage Range | Animal Model | Administration Route | Observed Effect | Reference(s) |
| Memory Acquisition | 0.003 - 0.1 mg/kg | Rats | Intraperitoneal (i.p.) | Improved acquisition in object recognition tasks. | [7] |
| Aversive Memory | Local infusion | Rats | Intracranial | Differential effects on acquisition and retrieval of fear memory. | [12] |
| Anxiogenic Effect Blockade | 1.9 ng (4.3 µM) | Rats | Intrahippocampal | Reversal of nicotine-induced anxiogenic effects. | [8] |
| Nicotine Self-Administration | 3.9 - 7.8 mg/kg | Rats | Intraperitoneal (i.p.) | Reduction in nicotine self-administration. | [14] |
| Behavioral Changes | 1.0 - 10.0 mg/kg | Mice | Intraperitoneal (i.p.) | Alterations in rearing, sniffing, climbing, and locomotion. | [15] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the use of MLA to investigate the role of α7 nAChRs in LTP at the Schaffer collateral-CA1 synapse in rodent hippocampal slices.
Materials:
-
This compound (prepare fresh stock solution in artificial cerebrospinal fluid - aCSF)
-
Adult rodent (e.g., Wistar rat or C57BL/6 mouse)
-
aCSF (in mM: 124 NaCl, 4.4 KCl, 2 CaCl₂, 1.2 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, 10 D-glucose), bubbled with 95% O₂/5% CO₂
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that elicits 30-40% of the maximal response.
-
-
MLA Application:
-
To test for antagonism, bath-apply MLA at the desired concentration (e.g., 10 nM - 1 µM) for 20-30 minutes prior to LTP induction.
-
To test for potentiation, apply a low concentration of MLA (e.g., 10-100 pM) during the baseline recording period.[5]
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the data to the average slope of the baseline recordings.
-
Compare the degree of potentiation between control (aCSF only) and MLA-treated slices using appropriate statistical tests.
-
Protocol 2: In Vivo Behavioral Analysis - Novel Object Recognition (NOR) Task
This protocol outlines the use of MLA to assess the role of α7 nAChRs in recognition memory in rodents.
Materials:
-
This compound (dissolved in sterile saline)
-
Adult rodents (e.g., rats or mice)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (familiarization phase) and one novel object (test phase).
Methodology:
-
Habituation:
-
Handle the animals for several days prior to the experiment.
-
On the day before the experiment, allow each animal to freely explore the empty open field arena for 10 minutes.
-
-
Drug Administration:
-
Administer MLA (e.g., 0.03 - 1.0 mg/kg, i.p.) or vehicle (saline) 30 minutes before the familiarization phase.[7]
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Compare the DI between MLA-treated and vehicle-treated groups to determine the effect of α7 nAChR blockade on memory performance.
-
Visualizations
References
- 1. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 11. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dual role of α7 nicotinic acetylcholine receptors in the retrosplenial cortex for aversive memory acquisition and retrieval [frontiersin.org]
- 13. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyllycaconitine Citrate in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR).[1][2] As a naturally occurring norditerpenoid alkaloid isolated from Delphinium species (larkspurs), MLA has become an invaluable pharmacological tool for investigating the physiological and pathological roles of α7 nAChRs in the central nervous system. These receptors are implicated in a variety of neuronal processes, including learning, memory, and attention, and are linked to neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction.
This document provides detailed application notes and protocols for the in vitro use of Methyllycaconitine citrate in primary neuronal cultures. It is intended to guide researchers in designing and executing experiments to probe the function of α7 nAChRs in various neuronal models.
Mechanism of Action
This compound acts as a competitive antagonist at the α7 nAChR.[3] It binds to the receptor with high affinity, thereby blocking the binding of the endogenous agonist acetylcholine and other nicotinic agonists. This inhibition prevents the opening of the ion channel associated with the α7 nAChR, which is highly permeable to calcium ions (Ca²⁺). Consequently, MLA blocks the influx of Ca²⁺ and modulates downstream signaling pathways that are dependent on α7 nAChR activation. While highly selective for the α7 subtype, at concentrations above 40 nM, MLA may also interact with α4β2 and α6β2-containing nAChRs.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various experimental systems.
| Parameter | Value | Species | Preparation | Reference |
| Binding Affinity (Ki) | 1.4 nM | Rat | Brain membranes | [2] |
| 33 nM | Rat | Striatum and nucleus accumbens membranes | [4] | |
| Inhibitory Concentration (IC50) | ~80 nM | Avian | α3β2 nAChRs expressed in Xenopus oocytes | |
| ~700 nM | Avian | α4β2 nAChRs expressed in Xenopus oocytes | ||
| 2 nM | Human | α7 nAChRs | [5] |
| Application | Effective Concentration Range | Cell Type | Effect | Reference |
| Neuroprotection against Aβ₂₅₋₃₅ toxicity | 5 - 10 µM | SH-SY5Y cells | Inhibition of decreased cell viability | [6] |
| Inhibition of nicotinic currents | Picomolar to nanomolar | Fetal rat hippocampal neurons | Blockade of acetylcholine-induced currents | [3] |
| Attenuation of anxiogenic effects | 1.9 ng (4.3 µM) | Rat (in vivo, intrahippocampal) | Reversal of nicotine-induced anxiety | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound based on the desired stock concentration and volume. The molecular weight of this compound is 874.93 g/mol .
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 1 mM, 10 mM). This compound is soluble in water up to 100 mM and in DMSO up to 100 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If using water as the solvent for cell culture experiments, sterile-filter the stock solution through a 0.22 µm syringe filter before use.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.
Primary Cortical Neuron Culture
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E medium)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates or coverslips coated with an adhesion factor (e.g., poly-L-lysine or poly-D-lysine)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Coat culture plates or coverslips with poly-L-lysine (0.1 mg/mL in sterile water) overnight at 37°C. The following day, wash three times with sterile water and allow to dry.
-
Isolate cortices from E18 rodent pups in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C for papain).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/cm²) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-medium change every 2-3 days. Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
Neuroprotection Assay Against Amyloid-β Toxicity
This protocol is an example of how to assess the neuroprotective effects of MLA against amyloid-β (Aβ) induced toxicity in primary cortical neurons.
Protocol:
-
Culture primary cortical neurons for 7-10 DIV as described in Protocol 2.
-
Prepare Aβ oligomers (e.g., Aβ₁₋₄₂) according to established protocols.
-
Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (medium without MLA).
-
After the pre-treatment period, add the prepared Aβ oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 5-10 µM).
-
Co-incubate the neurons with MLA and Aβ for 24-48 hours.
-
Assess neuronal viability using standard assays such as the MTT assay, LDH release assay, or by counting viable neurons after staining with fluorescent viability dyes (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Quantify the results and compare the viability of neurons treated with Aβ alone to those pre-treated with MLA.
Calcium Imaging
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to α7 nAChR activation and its blockade by MLA.
Protocol:
-
Culture primary neurons on glass-bottom dishes or coverslips for 7-14 DIV.
-
Load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove excess dye.
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Perfuse the cells with a known α7 nAChR agonist (e.g., acetylcholine or PNU-282987) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
After a washout period, pre-incubate the neurons with this compound for 5-10 minutes.
-
Re-apply the α7 nAChR agonist in the continued presence of MLA and record the fluorescence signal.
-
Analyze the fluorescence data to quantify the extent to which MLA inhibits the agonist-induced calcium response.
Visualization of Pathways and Workflows
Signaling Pathway of α7 nAChR Antagonism by this compound
Caption: Antagonistic action of this compound on the α7 nAChR signaling pathway.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conclusion
This compound is a critical tool for dissecting the roles of α7 nicotinic acetylcholine receptors in neuronal function and disease. The protocols and data presented here provide a comprehensive guide for its application in primary neuronal cultures. Careful experimental design, including appropriate controls and concentration ranges, is essential for obtaining robust and reproducible results. These application notes should serve as a valuable resource for researchers aiming to elucidate the complex signaling pathways governed by α7 nAChRs in the nervous system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of nicotinic currents in hippocampal neurons defines methyllycaconitine as a potent and specific receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Alzheimer’s disease in primary neurons reveals DNA damage response coupled with MAPK-DLK signaling in wild-type tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau depletion in human neurons mitigates Aβ-driven toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Methyllycaconitine citrate concentration for cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA) citrate.
Frequently Asked Questions (FAQs)
1. What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a potent and selective antagonist for the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR)[1][2][3]. It functions by competitively binding to these receptors, thereby blocking the signaling of the endogenous neurotransmitter, acetylcholine[4].
2. What is the optimal concentration of MLA citrate for my experiments?
The optimal concentration of MLA citrate is highly dependent on the cell type and the specific experimental goals. Based on available data, concentrations for in vitro studies typically range from nanomolar to low micromolar. For instance, pretreatment with 5 and 10 μM MLA has been shown to inhibit decreased cell viability induced by Aβ₂₅₋₃₅[5][6]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. Will MLA citrate affect the viability of my cells?
At concentrations typically used to antagonize α7-nAChRs, MLA citrate is generally not cytotoxic. Studies have shown that cell viability does not decrease after exposure to MLA citrate at concentrations of 2.5, 5, 10, and 20 μM[5]. However, at higher concentrations or in specific cell lines, it may have anti-proliferative effects[6][7]. Always include a vehicle-treated control and a range of MLA citrate concentrations in your initial experiments to assess its effect on cell viability.
4. How should I prepare and store MLA citrate solutions?
MLA citrate is soluble in water (up to 100 mM) and DMSO (up to 100 mM)[3]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months[3][5]. It is advisable to prepare and use fresh dilutions for each experiment[3][5].
5. At what concentrations does MLA citrate interact with other nAChR subtypes?
While MLA citrate is highly selective for α7-nAChRs (Ki = 1.4 nM), it can interact with other nAChR subtypes at higher concentrations. For example, it interacts with α4β2 and α6β2 receptors at concentrations greater than 40 nM.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability with MLA citrate treatment. | Concentration of MLA citrate is too high for the specific cell line. | Perform a dose-response curve starting from a low concentration (e.g., 1 nM) and increasing to a higher concentration (e.g., 50 µM) to determine the optimal non-toxic concentration. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| No observable effect of MLA citrate. | MLA citrate concentration is too low. | Increase the concentration of MLA citrate. Refer to literature for concentrations used in similar cell types or experimental systems. |
| The α7-nAChR is not expressed or is expressed at very low levels in your cell line. | Verify the expression of α7-nAChR in your cells using techniques like Western blot, RT-PCR, or immunofluorescence. | |
| MLA citrate has degraded. | Prepare fresh stock and working solutions of MLA citrate. Ensure proper storage of the stock solution. | |
| Inconsistent results between experiments. | Variability in cell plating density. | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent MLA citrate treatment time. | Maintain a consistent incubation time with MLA citrate for all experiments. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations. |
Data Presentation
Table 1: Inhibitory Constants (Ki) and IC50 Values of Methyllycaconitine Citrate
| Receptor Subtype | Ki Value | IC50 Value | Reference |
| α7 neuronal nAChR | 1.4 nM | 2 nM | [8][9] |
| α4β2 nAChR | > 40 nM | - | |
| α6β2 nAChR | > 40 nM | - | |
| Muscle nAChRs | 10⁻⁵ - 10⁻⁶ M | - | [9] |
Table 2: Recommended Concentration Ranges for Cell Viability Experiments
| Cell Line | Experimental Context | Effective Concentration Range | Reference |
| SH-SY5Y | Protection against Aβ₂₅₋₃₅-induced cytotoxicity | 5 - 10 µM | [5][6] |
| SH-SY5Y | No effect on cell viability (control) | 2.5 - 20 µM | [5][6] |
| K562 (Human Erythroleukemia) | Inhibition of proliferation | Concentration not specified | [7] |
| A549 (Lung Adenocarcinoma) | Inhibition of proliferation and migration | Concentration not specified | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MLA Citrate using an MTT Assay
This protocol outlines a general procedure for assessing the effect of MLA citrate on cell viability.
1. Materials:
- This compound
- Sterile, high-purity water or DMSO
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- MLA Citrate Preparation: Prepare a 10 mM stock solution of MLA citrate in sterile water or DMSO. Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 1 nM to 50 µM).
- Treatment: Remove the old medium from the cells and add 100 µL of the prepared MLA citrate working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest MLA citrate concentration).
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Assay:
- Add 10 µL of MTT solution to each well.
- Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against MLA citrate concentration to determine the optimal non-toxic concentration range.
Mandatory Visualizations
Caption: MLA citrate competitively antagonizes the α7-nAChR, blocking acetylcholine binding and subsequent downstream signaling.
Caption: Workflow for determining the optimal concentration of MLA citrate for cell viability experiments.
Caption: A troubleshooting decision tree for unexpected cell viability results with MLA citrate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 3. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 8. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyllycaconitine citrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental application of Methyllycaconitine (MLA) citrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Methyllycaconitine citrate?
A1: this compound is readily soluble in both water and Dimethyl Sulfoxide (DMSO).[1][2][3] For most in vitro applications, preparing a stock solution in either of these solvents is recommended.
Q2: What is the maximum concentration I can achieve for this compound in water and DMSO?
A2: Several suppliers indicate a solubility of up to 100 mM in both water and DMSO.[1][2][3] However, it is always best practice to consult the batch-specific data on the certificate of analysis provided by your supplier.
Q3: I am conducting an in vivo study. What is a suitable vehicle for administration?
A3: For in vivo experiments, a common formulation is a mixture of solvents to ensure solubility and biocompatibility. One suggested vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] This vehicle was reported to achieve a solubility of at least 2.08 mg/mL.[4]
Q4: How should I store the solid this compound powder?
A4: The solid powder should be stored desiccated at -20°C.[1][5] Under these conditions, it is reported to be stable for at least four years.[6]
Q5: What are the recommended storage conditions for stock solutions?
A5: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] Solutions are stable for up to one month at -20°C and for up to six months at -80°C.[4][7] It is recommended to prepare fresh solutions for use on the same day if possible.[3]
Q6: My this compound solution appears to have precipitated after storage. What should I do?
A6: Before use, it is important to allow the solution to equilibrate to room temperature and visually inspect for any precipitation.[3] If precipitate is observed, gentle warming and/or sonication can be used to aid dissolution.[4] However, if the precipitate does not redissolve, it is recommended to prepare a fresh solution.
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (Molar) | Maximum Concentration (Mass) | Reference |
| Water | 100 mM | 87.49 mg/mL | [2][3] |
| Water | ≥ 10 mg/mL | ≥ 10 mg/mL | [6] |
| Water | 10 mM | 8.75 mg/mL | [8] |
| DMSO | 100 mM | 87.49 mg/mL | [1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.38 mM | ≥ 2.08 mg/mL | [4] |
Note: The molecular weight of this compound is 874.93 g/mol .[2] Solubility can be batch-dependent, and it is advisable to consult the certificate of analysis.
Experimental Protocols
Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh out 8.75 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile, deionized water to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Plating: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of MLA citrate.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the powder in water | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Gentle warming (e.g., in a 37°C water bath) can also be applied. |
| Precipitation in stock solution upon thawing | Solution was not fully equilibrated to room temperature, or the storage period was exceeded. | Allow the vial to equilibrate to room temperature completely before use. Vortex to ensure homogeneity. If precipitation persists, consider preparing a fresh stock solution. |
| Inconsistent results in biological assays | Degradation of the compound due to multiple freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
| Phase separation or precipitation during preparation of in vivo formulation | Incorrect order of solvent addition or insufficient mixing. | Add each solvent sequentially and ensure complete mixing after each addition. Gentle heating and/or sonication can aid in achieving a clear solution.[4] |
Visual Guides
Signaling Pathway of this compound
Caption: Antagonistic action of MLA on the α7-nAChR.
Experimental Workflow for Preparing an In Vivo Formulation
Caption: Workflow for preparing an MLA citrate in vivo formulation.
References
- 1. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
preventing Methyllycaconitine citrate precipitation in buffers
Welcome to the technical support center for Methyllycaconitine (MLA) citrate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with MLA citrate in various buffers and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and why is the citrate salt form used?
Methyllycaconitine is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] Like many alkaloids, the free base form of MLA has low solubility in water.[2] To improve its utility in biological experiments, it is available as a citrate salt. The salt form of alkaloids generally exhibits significantly higher solubility in aqueous solutions compared to the free base.[3]
Q2: What is the solubility of MLA citrate in common laboratory solvents?
MLA citrate is highly soluble in both water and dimethyl sulfoxide (DMSO).[1][4][5] Several suppliers report a maximum concentration of 100 mM in both solvents.[1][4][5]
Q3: I've prepared a stock solution of MLA citrate in water/DMSO. How should I store it?
For long-term stability, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[6][7] Stored under these conditions, stock solutions are generally stable for several months.[6]
Q4: I diluted my MLA citrate stock solution in a physiological buffer (e.g., PBS, saline) and observed precipitation. What could be the cause?
Precipitation upon dilution in a physiological buffer can be due to a few factors:
-
pH Shift: MLA is a weak base.[2] While the citrate salt is readily soluble in water, the pH of your final buffered solution can influence its stability. If the buffer pH is neutral to alkaline (typically pH 7.5-8), the equilibrium may shift, leading to the formation of the less soluble free base form of MLA, which can then precipitate out of solution.[2]
-
Buffer Composition: While specific incompatibilities for MLA citrate are not widely documented, some buffers, particularly phosphate buffers, can sometimes precipitate with organic molecules, especially when mixed with organic co-solvents or at high concentrations.[8]
-
Temperature: Changes in temperature can affect solubility. If you are working with cold buffers, the solubility of MLA citrate may be reduced.
Q5: My MLA citrate solution appears cloudy or has visible particulates. What should I do?
If you observe cloudiness or precipitation in your MLA citrate solution, you can try the following troubleshooting steps:
-
Gentle Warming: Gently warm the solution to 37°C. This can sometimes help redissolve the precipitate.
-
Sonication: Brief sonication in a water bath can also aid in redissolving precipitated material.[6]
-
pH Adjustment: If you suspect the precipitation is due to a pH shift, you may consider adjusting the pH of your buffer to be slightly more acidic, if your experimental protocol allows.
-
Filtration: If the precipitate does not redissolve, it is best to filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles. However, be aware that this will lower the effective concentration of your compound.
Data Summary
Quantitative Solubility of Methyllycaconitine Citrate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citations |
| Water | 87.49 | 100 | [1][4] |
| DMSO | 87.49 | 100 | [1][4] |
| Water | ≥ 10 | - | [9] |
| Water | - | 10 |
Note: The molecular weight of this compound is approximately 874.93 g/mol , which is used for the mM calculations.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of MLA citrate powder.
-
Dissolution: Add sterile, purified water (e.g., Milli-Q or equivalent) to the powder to achieve the target concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term storage.
Protocol 2: Dilution into Aqueous Buffers for In Vitro Experiments
-
Thawing: Thaw a single aliquot of your high-concentration MLA citrate stock solution at room temperature.
-
Pre-warming: Pre-warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (typically 37°C for cell-based assays).
-
Dilution: Add the required volume of the stock solution to the pre-warmed buffer to achieve your final working concentration.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Use Promptly: It is recommended to prepare fresh dilutions for each experiment and use them promptly.
Protocol 3: Preparation of a Formulation for In Vivo Experiments
For some in vivo applications, a co-solvent system may be necessary to ensure solubility and stability. The following is an example of such a formulation:
-
Prepare a DMSO stock: Dissolve MLA citrate in 100% DMSO to a concentration of 20.8 mg/mL.
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Final Concentration: This protocol yields a clear solution with an MLA citrate concentration of at least 2.08 mg/mL (2.38 mM).[6]
-
Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
Visual Guides
Caption: Troubleshooting workflow for MLA citrate precipitation.
Caption: pH effect on MLA citrate solubility equilibrium.
References
- 1. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Methyllycaconitine Citrate (MLA) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyllycaconitine citrate (MLA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLA) and what is its primary mechanism of action?
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that functions as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). It is widely used as a pharmacological tool to investigate the role of α7-nAChRs in various physiological and pathological processes.
Q2: What are the recommended storage and handling conditions for MLA?
For long-term storage, MLA citrate salt should be stored at -20°C. Stock solutions can also be stored at -20°C and are generally stable for up to three months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the solubility of MLA citrate?
MLA citrate is soluble in water up to 100 mM and in DMSO up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium.
Q4: Does MLA have off-target effects on other nicotinic acetylcholine receptor subtypes?
While MLA is highly selective for the α7-nAChR, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to have antagonist activity at α3β2 and α4β2-containing receptors, as well as presynaptic α3/α6β2β3* nAChRs, though with lower potency.[1][2] It is crucial to use the lowest effective concentration to maintain selectivity for α7-nAChRs.
Q5: Can MLA affect cell viability or other cellular processes independent of nAChR antagonism?
Studies have shown that MLA, at concentrations up to 20 µM, does not decrease the viability of SH-SY5Y neuroblastoma cells. In some contexts, MLA has even demonstrated protective effects against amyloid-β-induced cytotoxicity by inhibiting autophagy. However, it is always recommended to perform appropriate vehicle and toxicity controls in your specific experimental system.
Troubleshooting Guides
Issue 1: No observable effect of MLA treatment when an α7-nAChR-mediated response is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| MLA Degradation | - Ensure MLA has been stored correctly at -20°C. - Prepare fresh stock solutions if the current stock is older than 3 months. |
| Incorrect Concentration | - Verify the final concentration of MLA in your experiment. - Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific system. |
| Low Receptor Expression | - Confirm the expression of α7-nAChRs in your cell line or tissue preparation using techniques like Western blot, qPCR, or immunohistochemistry. |
| Presence of a Mixed Receptor Population | - The observed response may be mediated by nAChR subtypes insensitive to MLA at the concentration used. - Use a panel of nAChR antagonists with different subtype selectivities to dissect the pharmacology of the response (see Issue 2). |
| Experimental System Issues | - Ensure that the agonist used to evoke the response is potent and used at an appropriate concentration (e.g., EC50 to EC80). - Check the health and viability of your cells or tissue preparation. |
Issue 2: Incomplete or partial block of the response with MLA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient MLA Concentration | - Increase the concentration of MLA. An incomplete block may indicate that a higher concentration is needed to fully antagonize the α7-nAChRs present. |
| Presence of MLA-insensitive nAChR subtypes | - The response may be mediated by a mixed population of nAChRs, some of which are not sensitive to MLA. - To differentiate, use other nAChR antagonists in combination with or in parallel to MLA. For example: - Dihydro-β-erythroidine (DHβE): Selective for α4β2-containing receptors. - α-Conotoxin MII: Selective for α3β2 and α6-containing receptors. - Mecamylamine: A non-selective, open-channel blocker of most nAChRs. |
| Slow Binding Kinetics | - While MLA binding is generally rapid, pre-incubation with MLA for a sufficient period before agonist application can ensure that the antagonist has reached equilibrium with the receptor.[3] |
Issue 3: Unexpected changes in cell health or morphology following MLA treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of MLA | - Although generally not cytotoxic at effective concentrations, very high concentrations may have off-target effects. - Perform a toxicity assay (e.g., MTT, LDH) with a range of MLA concentrations to determine a non-toxic working concentration. |
| Solvent Toxicity | - If using a solvent like DMSO to dissolve MLA, ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.1-0.5%). - Run a vehicle control (medium with the same concentration of solvent but without MLA). |
| Interaction with other compounds | - Consider potential interactions if MLA is used in combination with other drugs or compounds in your experimental medium. |
Quantitative Data
Table 1: Inhibitory Potency of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes.
| Receptor Subtype | Species | Preparation | Assay Type | IC50 / Ki (nM) | Reference |
| α7 | Rat | Brain Membranes | [3H]MLA Binding | Kd = 1.86 | [3] |
| α7 | Human | - | - | IC50 = 2 | [4] |
| α4β2 | Rat | - | - | Ki > 40 | [1] |
| α6β2 | Rat | - | - | Ki > 40 | [1] |
| α3/α6β2β3 * | Rat | Striatal Synaptosomes | [125I]α-CTx-MII Binding | Ki = 33 | [2] |
| α-Bungarotoxin-sensitive | Rat | Brain Membranes | [3H]MLA vs. α-BGT | Ki = 1.8 | [3] |
| α-Cobratoxin-sensitive | Rat | Brain Membranes | [3H]MLA vs. α-CBT | Ki = 5.5 | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α7-nAChR using [³H]-Methyllycaconitine
This protocol is adapted from established methods for characterizing the binding of [³H]-MLA to rat brain membranes.[3]
Materials:
-
Rat brain tissue (hippocampus or hypothalamus are rich in α7-nAChRs)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
[³H]-Methyllycaconitine (specific activity ~20-30 Ci/mmol)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Unlabeled MLA (1 µM final concentration for non-specific binding tubes) or vehicle
-
[³H]-MLA (e.g., 1-2 nM final concentration)
-
Membrane preparation (50-100 µg of protein per tube)
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a filtration manifold under vacuum.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Total binding: Radioactivity in the absence of unlabeled MLA.
-
Non-specific binding: Radioactivity in the presence of 1 µM unlabeled MLA.
-
Specific binding: Total binding - Non-specific binding.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine Ki values.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure MLA Blockade of α7-nAChR Currents
Materials:
-
Cells expressing α7-nAChRs (e.g., cultured neurons, oocytes, or a stable cell line)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid)
-
Internal solution (e.g., a Cs-based solution to block K+ currents)
-
Agonist solution (e.g., acetylcholine or choline)
-
MLA stock solution
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance Giga-ohm seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for a few minutes.
-
-
Recording Agonist-Evoked Currents:
-
Voltage-clamp the cell at a holding potential of -60 to -70 mV.
-
Rapidly apply the α7-nAChR agonist to the cell and record the inward current.
-
Wash out the agonist with external solution until the current returns to baseline. Repeat this several times to obtain a stable baseline response.
-
-
Application of MLA:
-
Perfuse the recording chamber with the external solution containing the desired concentration of MLA for a few minutes to allow for receptor binding.
-
While still in the presence of MLA, re-apply the agonist and record the current.
-
Compare the amplitude of the current in the presence of MLA to the baseline response to determine the percentage of inhibition.
-
-
Washout and Reversibility:
-
Wash out the MLA with the external solution for an extended period (e.g., 5-10 minutes).
-
Re-apply the agonist to assess the reversibility of the MLA block.
-
Visualizations
Signaling Pathways
Caption: Downstream signaling pathways of the α7 nicotinic acetylcholine receptor.
Experimental Workflow: Troubleshooting "No Effect" of MLA
Caption: Logical workflow for troubleshooting the lack of an MLA effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine citrate off-target effects on other receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of methyllycaconitine (MLA) citrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of methyllycaconitine (MLA) citrate?
A1: Methyllycaconitine citrate is a potent and highly selective competitive antagonist of the homomeric α7 nicotinic acetylcholine receptor (nAChR)[1][2].
Q2: What are the known off-target receptors for MLA citrate?
Q3: I am observing unexpected effects in my experiment that cannot be attributed to α7 nAChR antagonism. What could be the cause?
A3: If you are using high concentrations of MLA, it is possible that you are observing effects due to interactions with other nAChR subtypes such as α4β2 or α3β4*. Consider the expression profile of nAChR subtypes in your experimental system. It is also important to ensure the purity of your MLA citrate and to rule out any experimental artifacts.
Q4: How can I determine if the effects I am seeing are off-target?
A4: To investigate potential off-target effects, you can perform competition binding assays using radioligands specific for suspected off-target receptors (e.g., [³H]-Cytisine for α4β2 nAChRs). Additionally, using a structurally unrelated α7 nAChR antagonist could help differentiate between on-target and off-target effects.
Q5: What is the recommended concentration range for MLA to maintain selectivity for α7 nAChRs?
A5: To ensure high selectivity for α7 nAChRs, it is recommended to use MLA at concentrations in the low nanomolar range (e.g., 1-10 nM), which is well below its reported Ki values for other nAChR subtypes.
Summary of Quantitative Data: Binding Affinities of this compound
The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) of methyllycaconitine (MLA) for its primary target and various off-target receptors.
| Receptor Subtype | Ligand/Assay | Affinity (Ki/IC50) | Species/Tissue | Reference |
| α7 nAChR | [¹²⁵I]α-bungarotoxin competition | Ki: 1.4 nM | Rat brain | [6] |
| [³H]MLA binding | Kd: 1.86 nM | Rat brain | [7] | |
| Functional Assay (Antagonism) | IC50: ~2 nM | Human (expressed) | [1][2] | |
| α3/α6β2β3* nAChR (putative) | [¹²⁵I]α-conotoxin-MII competition | Ki: 33 nM | Rat striatum | [3][5] |
| α4β2 nAChR | Functional Assay (Antagonism) | IC50: ~700 nM | Avian (expressed in oocytes) | [3] |
| α3β2 nAChR | Functional Assay (Antagonism) | IC50: ~80 nM | Avian (expressed in oocytes) | [3] |
| Muscle nAChR | [¹²⁵I]α-bungarotoxin competition | Ki: ~8 µM | Human muscle | [3] |
| Muscarinic AChR | [³H]quinuclidinyl benzilate competition | No affinity at 100 µM | Rat brain | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α7 nAChR using [³H]-Methyllycaconitine
This protocol describes a filtration binding assay to determine the affinity of a test compound for the α7 nAChR using [³H]-MLA.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
[³H]-Methyllycaconitine (specific activity ~15-30 Ci/mmol)
-
Unlabeled this compound (for non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up triplicate tubes for total binding, non-specific binding, and competition binding.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled MLA (final concentration 1 µM), 50 µL of [³H]-MLA, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of test compound at various concentrations, 50 µL of [³H]-MLA, and 100 µL of membrane preparation.
-
Incubate all tubes at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-MLA and Kd is its dissociation constant.
-
Protocol 2: Radioligand Binding Assay for α4β2 nAChR using [³H]-Cytisine
This protocol describes a competition binding assay to assess the affinity of MLA for the α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
[³H]-Cytisine (specific activity ~30-60 Ci/mmol)
-
Unlabeled Nicotine (for non-specific binding)
-
This compound
-
Assay Buffer: Dulbecco's Phosphate-Buffered Saline (DPBS) with 0.1% BSA
-
Wash Buffer: Cold DPBS
-
Other materials as in Protocol 1.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-α4β2 cells and prepare membranes as described in Protocol 1.
-
-
Binding Assay:
-
Set up the assay in a 96-well plate format.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Cytisine (final concentration ~1-3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled Nicotine (final concentration 100 µM), 50 µL of [³H]-Cytisine, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of MLA at various concentrations, 50 µL of [³H]-Cytisine, and 100 µL of membrane preparation.
-
Incubate the plate at 4°C for 2-4 hours.
-
-
Filtration and Counting:
-
Harvest the plate contents onto glass fiber filters using a cell harvester and wash with cold Wash Buffer.
-
Determine radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 and Ki of MLA for the α4β2 nAChR.
-
Visualizations
Caption: Radioligand Binding Assay Workflow.
Caption: MLA's Mechanism of Action on nAChRs.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of methyllycaconitine as novel noncompetitive inhibitors of nicotinic receptors: pharmacological characterization, computational modeling, and pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Influence of Methyllycaconitine Citrate on P2X Receptors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the potential effects of Methyllycaconitine (MLA) citrate on P2X receptors. As a potent antagonist of α7 nicotinic acetylcholine receptors (nAChRs), any influence of MLA on P2X receptors is likely indirect, primarily through the documented cross-inhibition between nAChRs and P2X receptors.
Frequently Asked Questions (FAQs)
Q1: Does Methyllycaconitine citrate directly bind to and inhibit P2X receptors?
A1: Currently, there is no direct evidence to suggest that Methyllycaconitine (MLA) citrate binds to or directly inhibits P2X receptors. MLA is a well-established potent and selective antagonist of α7-containing neuronal nicotinic acetylcholine receptors (nAChRs)[1][2][3][4][5]. Therefore, any observed effects of MLA on P2X receptor activity are likely to be indirect.
Q2: What is the proposed indirect mechanism by which MLA might affect P2X receptors?
A2: The most plausible indirect mechanism involves the functional cross-inhibition between nAChRs and P2X receptors.[6][7][8][9] These two distinct ligand-gated ion channels, when co-expressed in a cell, can mutually inhibit each other's function upon simultaneous activation.[6][9] By antagonizing nAChRs, MLA could potentially modulate this cross-inhibition, thereby indirectly influencing the activity of P2X receptors. For instance, by blocking nAChR activation, MLA might prevent the nAChR-mediated inhibition of P2X receptors, leading to a potentiated P2X receptor response.
Q3: In which experimental systems has nAChR and P2X receptor cross-inhibition been observed?
A3: This phenomenon has been documented in native neurons, such as myenteric neurons of the enteric nervous system, as well as in heterologous expression systems like HEK-293 cells co-expressing both receptor types.[6][7][8]
Q4: What are the known quantitative parameters for MLA's interaction with its primary targets, the nAChRs?
A4: MLA exhibits high affinity for α7-containing nAChRs. The inhibitory constant (Ki) for α7-containing neuronal nicotinic receptors is approximately 1.4 nM.[3][5] It also interacts with other nAChR subtypes, such as α4β2 and α6β2, but at higher concentrations (> 40 nM).[3][5]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments investigating the potential effects of MLA on P2X receptors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of MLA on ATP-evoked currents in cells expressing only P2X receptors. | MLA does not directly interact with P2X receptors. | This is the expected outcome based on current literature. To investigate the potential indirect effects, your experimental system must co-express both nAChRs and P2X receptors. |
| Inconsistent or variable effects of MLA on P2X receptor activity in co-expressing cells. | 1. Variable expression levels of nAChRs and P2X receptors between cells. 2. Desensitization of nAChRs or P2X receptors. 3. Suboptimal concentrations of MLA, ACh, or ATP. | 1. Use a stable cell line with consistent expression levels or quantify receptor expression in individual cells. 2. Optimize agonist application times to minimize desensitization. Apply agonists for short durations. 3. Perform concentration-response experiments to determine the optimal concentrations of all compounds for your specific system. |
| Difficulty in isolating the indirect effect of MLA from its direct effects on nAChRs. | The observed change in P2X receptor activity is a consequence of nAChR blockade. | This is the hypothesis being tested. To confirm, demonstrate that the effect of MLA on P2X receptor activity is dependent on the presence and activation of nAChRs. For example, in the absence of an nAChR agonist (like acetylcholine), MLA should have no effect on P2X receptor currents. |
| Unexpected changes in cell health or morphology upon MLA application. | MLA, at high concentrations or with prolonged exposure, may have off-target effects or induce cellular stress. | Use the lowest effective concentration of MLA as determined by concentration-response curves. Include appropriate vehicle controls and monitor cell health throughout the experiment. |
Quantitative Data
Table 1: Pharmacological Profile of Methyllycaconitine (MLA) Citrate on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Interaction | Affinity (Ki) | IC50 | Species | Reference(s) |
| α7-containing nAChR | Antagonist | 1.4 nM | ~1 x 10⁻⁸ M | Human, Rat | [3][5][10] |
| α4β2 nAChR | Antagonist | > 40 nM | ~7 x 10⁻⁷ M | Avian | [3][5][10] |
| α3β2 nAChR | Antagonist | - | ~8 x 10⁻⁸ M | Avian | [10] |
| α6β2 nAChR | Antagonist | > 40 nM | - | - | [3][5] |
| Muscle nAChR | Antagonist | ~8 x 10⁻⁶ M | - | Human | [10] |
| Torpedo nAChR | Antagonist | ~1 x 10⁻⁶ M | - | Torpedo | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate MLA's Effect on P2X Receptor and nAChR Cross-Inhibition
Objective: To determine if MLA modulates the cross-inhibition between nAChRs and P2X receptors in a co-expression system.
Materials:
-
HEK-293 cells co-transfected with cDNAs for the desired P2X receptor subtype (e.g., P2X2) and nAChR subunits (e.g., α7).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Agonists: ATP and Acetylcholine (ACh).
-
Antagonist: Methyllycaconitine (MLA) citrate.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Methodology:
-
Culture and transfect HEK-293 cells 24-48 hours prior to the experiment.
-
Establish a whole-cell patch-clamp recording from a co-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a saturating concentration of ATP (e.g., 100 µM) for 2-5 seconds to elicit a P2X receptor-mediated current.
-
After a washout period, apply a saturating concentration of ACh (e.g., 1 mM) for 2-5 seconds to elicit an nAChR-mediated current.
-
Following another washout period, co-apply both ATP and ACh at the same concentrations to observe the cross-inhibition (the resulting current should be smaller than the sum of the individual currents).
-
Pre-incubate the cell with MLA (e.g., 10 nM) for 2-5 minutes.
-
In the continued presence of MLA, repeat steps 4-6.
-
Analyze the peak current amplitudes. A potentiation of the co-application current in the presence of MLA would suggest that MLA is reducing the nAChR-mediated inhibition of P2X receptors.
Visualizations
Caption: Signaling pathway illustrating the antagonistic action of MLA on nAChRs and the cross-inhibition between nAChRs and P2X receptors.
Caption: Experimental workflow for investigating the effect of MLA on nAChR-P2X receptor cross-inhibition using patch-clamp electrophysiology.
Caption: Logical relationship demonstrating how MLA could indirectly increase P2X receptor activity by reducing nAChR-mediated cross-inhibition.
References
- 1. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine and P2X receptors in the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cross-inhibition Between Nicotinic Acetylcholine Receptors and P2X Receptors in Myenteric Neurons and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-inhibition between nicotinic acetylcholine receptors and P2X receptors in myenteric neurons and HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-inhibition between nicotinic acetylcholine receptors and P2X receptors in myenteric neurons and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutual occlusion of P2X ATP receptors and nicotinic receptors on sympathetic neurons of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
interpreting dose-response curves for Methyllycaconitine citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Methyllycaconitine (MLA) citrate, with a specific focus on the interpretation of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that functions as a potent and selective competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] It exerts its effect by binding to the orthosteric site (the same site as the endogenous agonist, acetylcholine) on the α7 nAChR, thereby blocking its activation.[3]
Q2: What are the common research applications of MLA citrate?
MLA citrate is widely used in neuroscience research to:
-
Investigate the physiological and pathological roles of α7 nAChRs.
-
Elucidate the involvement of α7 nAChRs in various neurological and psychiatric disorders.[3]
-
Serve as a selective antagonist to confirm the involvement of α7 nAChRs in the mechanism of action of novel compounds.[4]
-
Study downstream signaling pathways associated with α7 nAChR activation by observing the effects of its blockade.
Q3: What is a typical dose-response curve for MLA citrate expected to look like?
A typical dose-response curve for MLA citrate, when used as an antagonist against an α7 nAChR agonist, will be a sigmoidal (S-shaped) curve.[5] As the concentration of MLA increases, the response to the agonist will decrease, eventually reaching a plateau of maximal inhibition. The x-axis is typically plotted on a logarithmic scale of the MLA concentration, and the y-axis represents the percentage of inhibition of the agonist response.[5]
Q4: Can MLA citrate exhibit non-specific effects?
Yes, while MLA is highly selective for the α7 nAChR, it can interact with other nAChR subtypes, such as α4β2 and α6β2, at concentrations greater than 40 nM. Therefore, using the lowest effective concentration is crucial to maintain selectivity. It is also important to note that some studies have reported that picomolar concentrations of MLA can paradoxically potentiate α7 nAChR responses.[6]
Troubleshooting Guide: Interpreting Dose-Response Curves for MLA Citrate
Issue 1: My dose-response curve is not sigmoidal.
-
Possible Cause 1: Inappropriate concentration range. If the concentrations of MLA used are too narrow, you may only be observing a small portion of the curve.
-
Solution: Broaden the range of MLA concentrations in your experiment. A typical dose-response experiment should cover several orders of magnitude.[7]
-
-
Possible Cause 2: Biphasic or "U-shaped" curve. Some studies have reported that very low (picomolar) concentrations of MLA can potentiate the α7 nAChR response, while higher concentrations cause inhibition.[4][6] This can result in an inverted U-shaped or biphasic curve.
-
Solution: Carefully analyze your low-concentration data points. If potentiation is observed, this may be a real pharmacological effect. Consider fitting your data to a non-linear regression model that can accommodate a biphasic response.[8]
-
-
Possible Cause 3: Experimental artifact. Issues such as compound precipitation at high concentrations, cytotoxicity, or interference with the detection method can lead to a non-sigmoidal curve.
-
Solution: Visually inspect your wells for any precipitation. Run a cell viability assay with MLA alone to rule out cytotoxicity at the concentrations used.[9] Ensure that MLA does not interfere with your assay's readout (e.g., fluorescence).
-
Issue 2: The IC50 value I obtained is different from the literature.
-
Possible Cause 1: Differences in experimental conditions. IC50 values are highly dependent on the specific experimental conditions, including the cell type or tissue used, the concentration of the agonist being antagonized, incubation times, and temperature.
-
Solution: Carefully document and compare your experimental protocol with the cited literature. Any variations can lead to shifts in the IC50 value.
-
-
Possible Cause 2: Receptor subtype differences. The potency of MLA can vary between species and different α7 nAChR subunit compositions.
-
Solution: Ensure you are comparing your results to studies that used a similar experimental system (e.g., human vs. rat receptors).
-
-
Possible Cause 3: Data normalization and analysis. The method used to normalize the data (e.g., setting 0% and 100% inhibition) and the specific non-linear regression model used for curve fitting can impact the calculated IC50.
-
Solution: Use appropriate controls to define the top and bottom plateaus of your curve. Utilize a standard non-linear regression model for sigmoidal dose-response curves.
-
Issue 3: I am not seeing any inhibition at my highest MLA concentration.
-
Possible Cause 1: Insufficient MLA concentration. The concentrations of MLA used may not be high enough to cause significant inhibition.
-
Solution: Increase the highest concentration of MLA in your experiment.
-
-
Possible Cause 2: Inactive compound. The MLA citrate may have degraded.
-
Solution: Ensure proper storage of the compound (typically at -20°C). It is advisable to prepare fresh stock solutions.
-
-
Possible Cause 3: The response is not mediated by α7 nAChRs. The agonist you are using may be acting through a different receptor that is not sensitive to MLA.
-
Solution: Use a positive control agonist known to act through α7 nAChRs to validate your experimental system.
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Ki | 1.4 nM | α7-containing neuronal nicotinic receptors | [10] |
| IC50 | ~2 nM | α7 nicotinic acetylcholine receptors | [3] |
| Concentration for non-specific effects | > 40 nM | α4β2 and α6β2 receptors | [10] |
| In vitro concentration (example) | 5 and 10 µM | SH-SY5Y cells (inhibition of Aβ-induced effects) | [9] |
| In vivo concentration (example) | 6 mg/kg (i.p.) | Mice (inhibition of methamphetamine-induced behavior) | [1] |
Experimental Protocols
Detailed Methodology for a Key Experiment: In Vitro Dose-Response Curve Generation for MLA Citrate
This protocol describes a general workflow for determining the IC50 of MLA citrate against an α7 nAChR agonist in a cell-based assay.
-
Cell Culture and Plating:
-
Culture cells expressing the α7 nAChR (e.g., SH-SY5Y cells or a recombinant cell line) under standard conditions.
-
Plate the cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.[9]
-
-
Preparation of Compounds:
-
Prepare a stock solution of MLA citrate in a suitable solvent (e.g., water or DMSO) and store it at -20°C.
-
On the day of the experiment, prepare serial dilutions of MLA citrate in the assay buffer to achieve the desired final concentrations.
-
Prepare the α7 nAChR agonist at a concentration that elicits a submaximal response (EC50 to EC80).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of MLA citrate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Add the α7 nAChR agonist to the wells and incubate for the appropriate time to elicit a response.
-
The response can be measured using various techniques, such as a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium, or electrophysiology to measure ion channel currents.
-
-
Data Analysis:
-
For each well, calculate the percentage of inhibition by MLA at each concentration relative to the response of the agonist alone (0% inhibition) and the basal response without agonist (100% inhibition).
-
Plot the percentage of inhibition (Y-axis) against the logarithm of the MLA citrate concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
Caption: α7 nAChR signaling pathway and the antagonistic action of MLA citrate.
Caption: Experimental workflow for generating an MLA dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mycalpharm.com [mycalpharm.com]
- 6. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Troubleshooting Inconsistent Findings in MLA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Mixed Lymphocyte Assay (MLA) or Mixed Lymphocyte Reaction (MLR) experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
1. What is the difference between a one-way and a two-way MLR?
In a one-way MLR, only one population of lymphocytes (the responder cells) can proliferate in response to the other (the stimulator cells).[1][2][3] To achieve this, the stimulator cells are treated with irradiation or mitomycin-C to prevent their proliferation.[3][4][5] This setup is used to measure the specific response of one cell population to another. In a two-way MLR, lymphocytes from two different donors are co-cultured, and both populations are capable of proliferating in response to each other.[1][2][5] This results in a stronger and faster response and is used to assess the overall reactivity between two cell populations.[2]
2. What are the critical controls to include in an MLR experiment?
To ensure the validity of your MLR results, the following controls are essential:
-
Negative Control (Responders Alone): This consists of the responder cells cultured by themselves. It helps to determine the baseline proliferation rate of the responder cells in the absence of stimulation.
-
Positive Control: This involves stimulating the responder cells with a known mitogen, such as phytohemagglutinin (PHA), to confirm that they are viable and capable of proliferating.
-
Stimulators Alone: This control consists of the irradiated or mitomycin-C-treated stimulator cells cultured by themselves to ensure that they are not proliferating.
3. What can cause high background proliferation in my negative control wells?
High background proliferation in the negative control (responder cells alone) can be caused by several factors:
-
Cell Quality: The health and viability of the peripheral blood mononuclear cells (PBMCs) are crucial. Poor isolation techniques or using unhealthy donors can lead to spontaneous activation.
-
Contamination: Mycoplasma or endotoxin contamination in cell culture reagents or equipment can cause non-specific lymphocyte activation.
-
Serum Quality: The batch and quality of fetal bovine serum (FBS) or human AB serum can significantly impact T-cell activation. It is recommended to test different lots of serum.
-
Cell Density: Plating cells at too high a density can lead to increased background proliferation.
4. Why am I observing a low stimulation index?
A low stimulation index (the ratio of proliferation in the MLR to the proliferation in the negative control) can indicate a weak or absent response. Potential causes include:
-
Suboptimal Cell Ratio: The ratio of responder to stimulator cells is critical for a robust response. This ratio often needs to be optimized, with common starting points being 1:1 or 1:2 (responder:stimulator).[5]
-
Ineffective Stimulator Cells: The stimulator cells may not be presenting antigens effectively. This could be due to improper handling, over-irradiation, or using cell lines that are poor stimulators.[6]
-
Donor-to-Donor Variability: The magnitude of the MLR response is highly dependent on the degree of Human Leukocyte Antigen (HLA) mismatch between the donor and recipient.[1] Using donors with similar HLA types will result in a weaker response.[1]
-
Incorrect Timing of Readout: The peak of proliferation in an MLR typically occurs between days 5 and 7.[3][5] Measuring proliferation too early or too late can result in a low signal.
5. How does donor variability affect MLR outcomes?
The genetic difference, particularly in the HLA loci, between the responder and stimulator cell donors is a primary driver of the MLR.[1][3] Greater HLA disparity generally leads to a stronger proliferative response.[1] Consequently, results can vary significantly when using different donor pairs. For consistent results across experiments, it is advisable to use a consistent pool of donors or to characterize the HLA types of your donors.
Troubleshooting Guides
High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| Inaccurate Cell Counting | Use an automated cell counter or ensure proper mixing before manual counting. Perform counts in duplicate or triplicate. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of cell suspensions before plating. |
| Well Location Effects ("Edge Effects") | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Uneven Cell Distribution | Gently tap the plate after seeding to ensure an even distribution of cells at the bottom of the wells. |
Low Proliferation or Weak Response
| Potential Cause | Recommended Action |
| Suboptimal Culture Conditions | Ensure the incubator has stable temperature (37°C) and CO2 (5%) levels. Use high-quality, pre-tested cell culture media and supplements.[7] |
| Poor Cell Viability | Check cell viability using a method like trypan blue exclusion before and after setting up the assay. Ensure gentle handling of cells during isolation and washing steps. |
| Incorrect Readout Method | If using a proliferation dye like CFSE, ensure proper staining and gating during flow cytometry analysis. For thymidine incorporation assays, ensure the radioactive label is added at the appropriate time before harvesting.[5] |
| Suppressive Cell Populations | The presence of regulatory T cells (Tregs) or other suppressive cell types in the PBMC fraction can dampen the proliferative response. |
Experimental Protocols
One-Way Mixed Lymphocyte Reaction (MLR) Protocol
This protocol outlines a standard one-way MLR using human PBMCs.
1. Preparation of Responder and Stimulator Cells
-
Isolate PBMCs from two different healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with sterile PBS or cell culture medium.
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
2. Inactivation of Stimulator Cells
-
Treat the stimulator cell population with Mitomycin C (final concentration of 25-50 µg/mL) for 30 minutes at 37°C in the dark.[5]
-
Alternatively, irradiate the stimulator cells with 20-30 Gy.
-
Wash the treated stimulator cells three times with a large volume of media to remove any residual Mitomycin C.
-
Resuspend the inactivated stimulator cells in complete medium.
3. Cell Plating
-
Plate the responder cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the inactivated stimulator cells at the desired responder-to-stimulator ratio (e.g., 1:1, resulting in 1 x 10^5 stimulator cells/well).
-
Set up the necessary controls: responder cells alone, and stimulator cells alone.
-
Bring the final volume in each well to 200 µL with complete medium.
4. Incubation
-
Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
5. Measurement of Proliferation
-
Using [3H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.[5] Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After the incubation period, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.
Data Presentation
Table 1: Example of MLR Proliferation Data ([3H]-Thymidine Incorporation)
| Condition | Mean CPM | Standard Deviation | Stimulation Index (SI) |
| Responders Alone | 500 | 75 | 1.0 |
| Stimulators Alone | 200 | 30 | N/A |
| MLR (1:1 Ratio) | 15,000 | 1,200 | 30.0 |
| MLR (1:2 Ratio) | 25,000 | 2,100 | 50.0 |
| Positive Control (PHA) | 50,000 | 4,500 | 100.0 |
CPM = Counts Per Minute Stimulation Index = (Mean CPM of MLR) / (Mean CPM of Responders Alone)
Visualizations
MLR Experimental Workflow
References
- 1. sartorius.com [sartorius.com]
- 2. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 3. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 4. preferred-cell-systems.com [preferred-cell-systems.com]
- 5. Mixed Lymphocyte Culture (3H-TdR Doping Protocol) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Disparity of mixed lymphocyte reactivity to cultured cells of human T and B lymphoid lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
ensuring selectivity of Methyllycaconitine citrate in complex systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for ensuring the selectivity of Methyllycaconitine (MLA) citrate in complex experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Methyllycaconitine (MLA) citrate?
A1: Methyllycaconitine (MLA) citrate is a potent and highly selective competitive antagonist of the homomeric α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] It is widely used as a pharmacological tool to probe the function of this specific nAChR subtype.
Q2: Is MLA completely selective for the α7-nAChR?
A2: While highly selective, MLA is not completely specific for the α7-nAChR, especially at higher concentrations. It has been shown to interact with other nAChR subtypes, including α4β2, α6β2, and α3/α6β2β3* receptors, which can lead to off-target effects.[4][5][6] Caution is advised when interpreting results, particularly in tissues with diverse nAChR expression, such as the basal ganglia.[6]
Q3: What are the typical working concentrations for MLA in in-vitro and in-vivo experiments?
A3: For in-vitro assays, concentrations are typically in the low nanomolar range to ensure selectivity for α7-nAChRs. For instance, a Ki of 1.4 nM has been reported for α7-containing receptors.[5] In cell viability assays, concentrations of 5-10 µM have been used.[7] For in-vivo studies in rodents, intraperitoneal (i.p.) doses of 3 mg/kg to 6 mg/kg have been documented to elicit specific behavioral and neuroprotective effects.[7]
Q4: How should I prepare and store MLA citrate solutions?
A4: MLA citrate is soluble in water and DMSO up to 100 mM.[5] For in-vivo experiments, it is often dissolved in a vehicle such as saline. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is recommended to prepare fresh working solutions for daily use.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with MLA citrate, focusing on ensuring its selectivity.
Problem 1: I'm observing an unexpected or inconsistent biological response.
-
Possible Cause 1: Off-target effects. At higher concentrations, MLA can antagonize other nAChR subtypes, leading to confounding results.
-
Troubleshooting Steps:
-
Verify MLA Concentration: Ensure you are using the lowest effective concentration of MLA. Perform a dose-response curve to determine the optimal concentration for α7-nAChR antagonism without engaging other subtypes.
-
Use a More Selective Agonist: If you are studying the blockade of an agonist's effect, ensure the agonist itself is highly selective for the α7-nAChR.
-
Employ a Second α7-Selective Antagonist: To confirm that the observed effect is mediated by α7-nAChRs, replicate the experiment with a structurally different α7-selective antagonist.
-
Control for Other nAChR Subtypes: If your system expresses other nAChR subtypes that MLA might interact with (e.g., α4β2), consider using antagonists for those receptors in a control experiment to rule out their involvement.
-
-
-
Possible Cause 2: Paradoxical Agonist Effect. At very low, picomolar concentrations, MLA has been reported to potentiate α7-nAChR responses, which may lead to unexpected results.
-
Troubleshooting Steps:
-
Review Concentration Range: If using very low concentrations of MLA, be aware of its potential to enhance, rather than inhibit, receptor activity.
-
Expand Dose-Response Analysis: Conduct a comprehensive dose-response analysis that includes the picomolar range to characterize any potentiating effects in your specific experimental setup.
-
-
Problem 2: My results suggest non-competitive antagonism, but I expected competitive antagonism.
-
Possible Cause: Receptor Subtype and Experimental Conditions. While MLA is a competitive antagonist at α7-nAChRs, its mechanism at other nAChR subtypes may differ. Additionally, experimental factors can influence the observed mechanism.
-
Troubleshooting Steps:
-
Confirm Receptor Subtype: Use molecular techniques (e.g., qPCR, Western blot) to confirm the expression of nAChR subtypes in your model system.
-
Perform a Schild Analysis: To definitively determine the nature of the antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist concentration-response curves in the presence of multiple, fixed concentrations of MLA. A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.
-
-
Data Presentation
Table 1: Inhibitory Potency of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes.
| Receptor Subtype | Species | Preparation | Potency (Ki / IC50) | Reference(s) |
| α7 | Human | K28 cell line | Ki: ~10 nM | [4] |
| α7-containing | Neuronal | Ki: 1.4 nM | [5] | |
| α4β2 | Avian | Xenopus oocytes | IC50: ~700 nM | [4] |
| α4β2 | Neuronal | Interacts at > 40 nM | [5] | |
| α3β2 | Avian | Xenopus oocytes | IC50: ~80 nM | [4] |
| α3β4 | Rat | Xenopus oocytes | IC50: 2.3-26.6 µM | [8] |
| α6β2-containing | Neuronal | Interacts at > 40 nM | [5] | |
| α3/α6β2β3 * | Rat | Striatal synaptosomes | Ki: 33 nM | [6] |
| Muscle-type | Human | Ki: ~8 µM | [4] | |
| Muscle-type | Torpedo | Ki: ~1 µM | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of MLA using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from standard electrophysiological procedures for characterizing nAChR antagonists.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Agonist Application:
-
Apply a concentration of acetylcholine (ACh) that elicits a submaximal response (e.g., EC20) to obtain a consistent control current.
-
-
MLA Application and IC50 Determination:
-
After a washout period and return to baseline, pre-incubate the oocyte with a specific concentration of MLA for 3-5 minutes.
-
Co-apply the same EC20 concentration of ACh with the MLA.
-
Record the peak inward current and calculate the percentage of inhibition relative to the control ACh response.
-
Repeat this process for a range of MLA concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Plot the percentage of inhibition against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of MLA for a specific nAChR subtype.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest.
-
Homogenize the cells/tissue in an ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a radiolabeled ligand specific for the nAChR subtype (e.g., ¹²⁵I-α-bungarotoxin for α7), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radiolabeled ligand, the membrane preparation, and a high concentration of a known non-labeled ligand to saturate the receptors.
-
Competitive Binding: Add assay buffer, the radiolabeled ligand, the membrane preparation, and a range of concentrations of unlabeled MLA.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the MLA concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: Competitive antagonism of the α7-nAChR signaling pathway by Methyllycaconitine (MLA).
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with MLA.
Caption: A streamlined workflow for determining the IC50 of MLA using electrophysiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Effect of Methyllycaconitine Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyllycaconitine citrate (MLA), a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR), with other relevant pharmacological tools. The information presented is supported by experimental data to aid in the selection of appropriate antagonists for research and drug development in the field of cholinergic neurotransmission.
Comparative Analysis of α7 nAChR Antagonists
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor.[1] Its high affinity and selectivity have established it as a critical tool for characterizing the physiological and pathological roles of this receptor subtype. This section compares the binding affinity and functional potency of MLA with other commonly used α7 nAChR modulators.
Table 1: Comparison of Binding Affinities (Ki) and Functional Antagonism (IC50) at α7 nAChRs
| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| Methyllycaconitine (MLA) citrate | α7 nAChR | Rat brain membranes | [¹²⁵I]α-Bungarotoxin | 1.4 | - | [2] |
| α7 nAChR | Rat brain membranes | [³H]Methyllycaconitine | 1.86 (Kd) | - | [3] | |
| α7 nAChR | Bovine adrenal chromaffin cells | [¹²⁵I]α-Bungarotoxin | 30.6 | - | ||
| α-Bungarotoxin (α-BTX) | α7 nAChR | Rat brain membranes | [³H]Methyllycaconitine | 1.8 | - | [3] |
| α7 nAChR | Bovine adrenal chromaffin cells | [¹²⁵I]α-Bungarotoxin | 1.9 | - | ||
| PNU-282987 | α7 nAChR | Rat brain homogenates | [³H]Methyllycaconitine | 27 | 154 (EC50, agonist) | [4] |
| NS6740 | α7 nAChR | Cultured microglia | - | - | Weak partial agonist/antagonist activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to characterize nAChR antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the α7 nAChR.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-Bungarotoxin
-
Receptor Source: Rat brain membranes or cells expressing α7 nAChRs
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine or unlabeled MLA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue (e.g., rat hippocampus) in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Receptor membranes, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholine-induced currents in oocytes expressing α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human or rat α7 nAChR subunit
-
Agonist: Acetylcholine (ACh)
-
Antagonist: this compound
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes filled with 3 M KCl
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with the α7 nAChR cRNA and incubate for 2-7 days to allow for receptor expression.
-
Electrode Placement: Place an oocyte in the recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of acetylcholine that elicits a submaximal response (e.g., the EC50 concentration) to the oocyte and record the inward current.
-
Antagonist Application: Pre-apply varying concentrations of this compound for a set period, followed by the co-application of the antagonist with the same concentration of acetylcholine. Record the resulting current.
-
Data Analysis: Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of different concentrations of the antagonist. Plot the percentage of inhibition of the agonist response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the antagonist effects of this compound.
Caption: Competitive antagonism of the α7 nAChR signaling pathway by Methyllycaconitine.
Caption: Experimental workflow for validating the antagonist effect of Methyllycaconitine.
References
- 1. Competitive neuronal nicotinic receptor antagonists: a new direction for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Methyllycaconitine Citrate vs. Alpha-Bungarotoxin in Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyllycaconitine (MLA) citrate and alpha-bungarotoxin (α-BTX), two potent antagonists of nicotinic acetylcholine receptors (nAChRs). We will delve into their binding affinities, receptor subtype selectivities, mechanisms of action, and the experimental protocols used for their characterization, supported by experimental data.
At a Glance: Key Differences
| Feature | Methyllycaconitine (MLA) Citrate | Alpha-Bungarotoxin (α-BTX) |
| Primary Target | Neuronal α7 nAChRs | Muscle-type and neuronal α7 nAChRs |
| Binding Action | Competitive Antagonist | Competitive Antagonist |
| Reversibility | Reversible | Functionally Irreversible (very slow dissociation) |
| Molecular Nature | Small molecule alkaloid | Polypeptide neurotoxin (74 amino acids) |
| Source | Seeds of Delphinium species (Larkspur) | Venom of the Taiwanese banded krait (Bungarus multicinctus) |
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA and α-BTX for various nAChR subtypes. This data highlights the distinct selectivity profiles of these two antagonists.
| nAChR Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/System |
| α7 | Methyllycaconitine | 1.4[1] | 2[2] | Rat brain[1] / Human[2] |
| Alpha-Bungarotoxin | 1.8[3] | 1.3[4] | Rat brain[3] / Human[4] | |
| Muscle-type | Methyllycaconitine | 10,000 - 100,000[1][5] | - | Frog and human muscle[1][5] |
| Alpha-Bungarotoxin | - | - | High affinity, functionally irreversible block[6] | |
| α4β2 | Methyllycaconitine | > 40 (interacts at concentrations > 40 nM) | 650[7] | - / Chick oocytes[7] |
| Alpha-Bungarotoxin | - | No activity up to 10,000 nM | Rat oocytes | |
| α3β4 | Methyllycaconitine | - | - | - |
| Alpha-Bungarotoxin | - | - | - | |
| α3β2 | Methyllycaconitine | - | - | - |
| Alpha-Bungarotoxin | - | No activity up to 10,000 nM | Rat oocytes | |
| α6β2-containing | Methyllycaconitine | > 40 (interacts at concentrations > 40 nM) | - | - |
| Alpha-Bungarotoxin | - | - | - | |
| α3/α6β2β3 * | Methyllycaconitine | 33[8] | - | Rat striatum[8] |
| Alpha-Bungarotoxin | - | - | - |
Note: The term "interacts" for MLA at α4β2 and α6β2 receptors suggests a lower affinity compared to its potent antagonism at α7 nAChRs.
Mechanism of Action: A Deeper Dive
Both Methyllycaconitine and alpha-bungarotoxin act as competitive antagonists at the acetylcholine binding site on nicotinic receptors.[2][9][10] This means they physically block the binding of the endogenous agonist, acetylcholine, thereby preventing receptor activation and subsequent ion channel opening.
The most significant difference in their mechanism lies in their binding kinetics. MLA exhibits reversible binding , characterized by relatively rapid association and dissociation rates.[3] In contrast, α-BTX binds with high affinity and has a very slow dissociation rate, leading to a functionally irreversible blockade of the receptor.[9][11] This prolonged receptor occupancy makes α-BTX a powerful tool for labeling and isolating nAChRs but can be a limitation in experiments requiring washout of the antagonist.
Downstream Signaling Pathways
The blockade of nAChRs by MLA and α-BTX inhibits downstream signaling cascades that are crucial for neuronal function and survival. The α7 nAChR, a primary target for both antagonists, is highly permeable to Ca²⁺. Its activation triggers several key signaling pathways.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of antagonists like MLA and α-BTX for specific nAChR subtypes.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (MLA or α-BTX) by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing the nAChR subtype of interest (e.g., rat brain homogenate for α7 nAChRs).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]MLA or [¹²⁵I]α-bungarotoxin.
-
Test Compounds: Methyllycaconitine citrate and alpha-bungarotoxin.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet and resuspend in fresh assay buffer.[12]
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (MLA or α-BTX). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).[12][13]
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[13]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch Clamp
Electrophysiology allows for the functional characterization of antagonist activity by directly measuring ion flow through nAChRs.
Objective: To determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) of MLA or α-BTX on agonist-evoked currents in cells expressing specific nAChR subtypes.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., Xenopus oocytes or HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Agonist solution (e.g., acetylcholine or nicotine).
-
Antagonist solutions (MLA or α-BTX).
Workflow:
Detailed Methodology:
-
Cell Preparation: Culture cells expressing the desired nAChR subtype.
-
Recording: Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Antagonist Application: After obtaining a stable baseline, pre-incubate the cell with the antagonist (MLA or α-BTX) for a defined period, then co-apply the agonist and antagonist at varying concentrations.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀. To determine the mechanism of antagonism, generate agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift in the EC₅₀ with no change in the maximal response indicates competitive antagonism.[15]
Conclusion
This compound and alpha-bungarotoxin are both invaluable tools for studying nicotinic acetylcholine receptors, but their distinct properties make them suitable for different applications.
This compound is a highly selective, reversible antagonist for α7 nAChRs. Its reversibility and small molecule nature make it ideal for in vivo studies and for experiments where washout of the antagonist is required. However, researchers should be aware of its potential interactions with other nAChR subtypes at higher concentrations.[8]
Alpha-bungarotoxin is a potent, functionally irreversible antagonist of muscle-type and neuronal α7 nAChRs. Its high affinity and slow dissociation make it the gold standard for labeling and purifying these receptors. However, its irreversibility can be a limitation in functional assays that require antagonist dissociation.
The choice between MLA and α-BTX will ultimately depend on the specific research question and the experimental design. A thorough understanding of their respective pharmacological profiles is essential for the accurate interpretation of experimental results.
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. | Sigma-Aldrich [merckmillipore.com]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the native muscle-type nicotinic receptor and inhibition by snake venom toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-bungarotoxin binding to acetylcholine receptor membranes studied by low angle X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. derangedphysiology.com [derangedphysiology.com]
A Comparative Guide to Methyllycaconitine Citrate and Mecamylamine for Nicotinic Acetylcholine Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyllycaconitine (MLA) citrate and mecamylamine, two prominent antagonists of nicotinic acetylcholine receptors (nAChRs). We will delve into their mechanisms of action, subtype selectivity, and present supporting experimental data to aid in the selection of the appropriate antagonist for your research needs.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems.[1] Their dysregulation is implicated in a variety of neurological disorders, making them a critical target for drug development.[1] Antagonists that block nAChR activity are valuable tools for studying these receptors and hold therapeutic promise for conditions like nicotine addiction and chronic pain.[1]
Methyllycaconitine (MLA) is a naturally occurring diterpenoid alkaloid known for its high potency and selectivity as a competitive antagonist, particularly for the α7 nAChR subtype.[2][3] In contrast, mecamylamine is a non-selective, non-competitive antagonist that acts as a channel blocker and is noted for its ability to cross the blood-brain barrier.[4]
Quantitative Comparison of Antagonist Properties
The following tables summarize the key quantitative data for MLA and mecamylamine, providing a clear comparison of their potency and selectivity across various nAChR subtypes.
Table 1: Inhibitory Potency (IC50/Ki) of Methyllycaconitine (MLA) Citrate and Mecamylamine
| Antagonist | nAChR Subtype | IC50 / Ki | Notes |
| Methyllycaconitine (MLA) | α7 | IC50 ≈ 2 nM[3] | Highly potent and selective competitive antagonist.[2][3] |
| α3β2 | IC50 ≈ 80 nM[5] | ||
| α4β2 | IC50 ≈ 700 nM[5] | ||
| α3/α6β2β3* | Ki ≈ 33 nM[6] | Interacts with presynaptic nAChRs on dopamine neurons.[6] | |
| Mecamylamine | α3β4 | IC50 = 640 nM | Non-competitive, non-selective antagonist. |
| α4β2 | IC50 = 2.5 µM | ||
| α3β2 | IC50 = 3.6 µM | ||
| α7 | IC50 = 6.9 µM | ||
| Neuronal nAChRs (rat chromaffin cells) | IC50 = 0.34 µM[7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the expression system and specific assay used.
Table 2: Comparison of Pharmacological Properties
| Property | Methyllycaconitine (MLA) Citrate | Mecamylamine |
| Mechanism of Action | Competitive Antagonist[2][6] | Non-competitive Channel Blocker[7][8] |
| Selectivity | Highly selective for α7 nAChR[2][9] | Non-selective for nAChR subtypes[8] |
| Blood-Brain Barrier Permeability | Permeable[9] | Permeable[8] |
| Mode of Inhibition | Surmountable with higher agonist concentrations[6] | Voltage-dependent, relieved by depolarization and agonist presence[7][10] |
Mechanism of Action and Signaling Pathways
The activation of nAChRs by agonists like acetylcholine leads to the opening of an ion channel, allowing an influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane and triggers downstream signaling cascades.[1] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.[1][11]
Both MLA and mecamylamine disrupt this process, but through different mechanisms. MLA acts as a competitive antagonist, binding to the same site as acetylcholine on the α7 nAChR, thereby preventing its activation.[6][12] In contrast, mecamylamine is a non-competitive antagonist that blocks the open channel of the nAChR, physically obstructing the flow of ions.[7][8] This blockade is voltage-dependent and can be relieved by membrane depolarization in the presence of an agonist.[7]
nAChR signaling pathway and points of antagonist blockade.
Experimental Protocols
The characterization of nAChR antagonists typically involves a combination of binding assays and functional assays.
1. Radioligand Binding Assay (to determine affinity - Ki)
-
Objective: To determine the binding affinity of the antagonist for a specific nAChR subtype.[12]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the nAChR subtype of interest.[13]
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]α-bungarotoxin for α7 nAChRs) and varying concentrations of the unlabeled antagonist (MLA or mecamylamine).
-
Separation: Separate the bound and free radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the Ki value by analyzing the competition binding curves.
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (to determine potency - IC50)
-
Objective: To measure the functional inhibition of nAChR-mediated currents by the antagonist.
-
Methodology:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits and allow for receptor expression.
-
Electrophysiological Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using a two-electrode voltage clamp setup.
-
Agonist Application: Apply an agonist (e.g., acetylcholine) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the antagonist (MLA or mecamylamine).
-
Data Analysis: Measure the reduction in the peak current amplitude in the presence of the antagonist and calculate the IC50 value from the concentration-response curve.[2]
-
Experimental workflow for comparing nAChR antagonists.
Summary and Recommendations
The choice between Methyllycaconitine citrate and mecamylamine depends critically on the specific research question.
-
Methyllycaconitine (MLA) citrate is the antagonist of choice for studies specifically targeting the α7 nAChR subtype . Its high potency and selectivity make it an excellent tool for dissecting the role of this particular receptor in various physiological and pathological processes. However, researchers should be aware of its potential interactions with other nAChR subtypes at higher concentrations.[6]
-
Mecamylamine is a suitable antagonist for studies requiring broad-spectrum, non-selective blockade of neuronal nAChRs . Its ability to cross the blood-brain barrier makes it particularly useful for in vivo studies investigating the overall role of central nAChRs.[4][8] Its non-competitive, open-channel blocking mechanism provides a different mode of inhibition compared to competitive antagonists like MLA.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of Methyllycaconitine (MLA) Citrate Analogs: Binding Affinity and Functional Activity at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various synthetic analogs of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The data presented herein is crucial for understanding the structure-activity relationships (SAR) of MLA and for the rational design of novel nAChR modulators with improved therapeutic profiles.
Quantitative Binding Affinity Data
The binding affinities of MLA and its analogs for different nAChR subtypes have been determined using radioligand binding assays. The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies. Lower values indicate higher binding affinity.
| Compound/Analog | nAChR Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, µM) | Reference |
| Methyllycaconitine (MLA, 1a) | α7 | 0.87 | 0.002 (antagonist activity) | [1][2] |
| α,β nAChRs | Low Affinity | - | [3] | |
| Analog 1b ((R)-2-methylsuccinimidobenzoyl) | α7 | 1.67 - 2.16 | - | [1] |
| Analog 1c (2,2-dimethylsuccinimidobenzoyl) | α7 | 1.78 | - | [1] |
| Analog 1d (2,3-dimethylsuccinimidobenzoyl) | α7 | 1.67 - 2.16 | - | [1] |
| Analog 1e (2-phenylsuccinimidobenzoyl) | α7 | 1.67 | - | [1] |
| Analog 1f (2-cyclohexylsuccinimidobenzoyl) | α7 | 26.8 | - | [1][3] |
| AE-bicyclic analog (3-phenylpropyl N-side-chain) | α7 | - | 177 | [4][5][6] |
| AE-bicyclic analog 16 (benzyl N-side-chain) | Human α7 | - | Reduces agonist response to 53.2 ± 1.9% at 1 nM | [2][4][5][6] |
| Azabicyclic/Azatricyclic Analogs | Rat α7, α4β2, α3β4 | - | 2.3 - 26.6 (inhibition of ACh EC50) | [7][8] |
Experimental Protocols
The binding affinity data presented above were primarily obtained through two key experimental methodologies: radioligand binding assays and two-electrode voltage-clamp electrophysiology on Xenopus oocytes.
Radioligand Binding Assays
This technique is employed to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Rat brain tissues, specifically the cerebral cortex or hippocampus which have a high density of α7 nAChRs, are homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in an assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand, such as [125I]iodo-MLA or [125I]α-bungarotoxin ([125I]αBGT), which are known to bind to α7 nAChRs with high affinity.[5] To determine the binding affinity of the MLA analogs, increasing concentrations of the unlabeled analog are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is then measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This method is used to functionally characterize the antagonist activity of the MLA analogs on nAChRs expressed in a heterologous system.
-
Oocyte Preparation and Receptor Expression: Oocytes are surgically removed from female Xenopus laevis frogs.[6] The oocytes are then injected with cRNA encoding the desired human nAChR subunits (e.g., α7).[6][9] The injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.
-
Electrophysiological Recording: An oocyte expressing the nAChRs is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.
-
Drug Application: The agonist, typically acetylcholine (ACh), is applied to the oocyte to elicit an inward current mediated by the activation of the nAChRs.[9] To test the antagonist activity of the MLA analogs, the oocytes are pre-incubated with the analog for a set period (e.g., 2 minutes) before the co-application of the analog and ACh.[6][9]
-
Data Analysis: The peak amplitude of the ACh-evoked current in the presence and absence of the analog is measured. The percentage of inhibition of the agonist response is then calculated to determine the antagonist potency of the analog.[6]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for assessing the antagonist activity of Methyllycaconitine analogs on α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes.
Caption: Workflow for determining MLA analog antagonist activity using Xenopus oocytes.
This guide highlights the key binding affinity data and experimental methodologies used to characterize MLA analogs. The structure-activity relationships derived from such comparative studies are instrumental in the development of novel therapeutic agents targeting the α7 nAChR for various neurological and inflammatory disorders.
References
- 1. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Selectivity of Methyllycaconitine Citrate: A Comparative Guide to its Cross-Reactivity with nAChR Subtypes
For researchers, scientists, and drug development professionals, understanding the precise interactions of neuroactive compounds is paramount. Methyllycaconitine (MLA) citrate, a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR), is a critical tool in neuroscience research. However, its utility is intrinsically linked to its selectivity. This guide provides a comprehensive comparison of MLA's cross-reactivity with various nAChR subtypes, supported by experimental data and detailed protocols to aid in the rigorous interpretation of research findings.
Methyllycaconitine is a norditerpenoid alkaloid that demonstrates high affinity for the α7 nAChR, making it an invaluable ligand for studying the role of this receptor in various physiological and pathological processes.[1] While often cited for its α7 selectivity, a nuanced understanding of its interaction with other nAChR subtypes is crucial for accurate experimental design and data interpretation. Evidence suggests that at higher concentrations, MLA's selectivity diminishes, and it can interact with other nAChR subtypes, a factor that must be considered in its application.[2][3]
Comparative Binding Affinities and Functional Inhibition of MLA across nAChR Subtypes
The selectivity of MLA is quantitatively defined by its binding affinity (Ki) and its ability to inhibit receptor function (IC50) across different nAChR subtypes. The following table summarizes key data from radioligand binding assays and functional electrophysiology studies.
| nAChR Subtype | Ligand/Assay | Test System | Ki (nM) | IC50 (nM) | Reference |
| α7 | [125I]α-bungarotoxin | Brain | 5.4 | [4] | |
| α7 | [125I]iodo-MLA | Rat Brain | 0.87 | [2] | |
| α7 | [3H]MLA | Rat Brain Membranes | 1.86 (Kd) | [5] | |
| α7 | Functional Assay | Xenopus Oocytes | pM range | [6] | |
| α4β2 | Functional Assay | Xenopus Oocytes | ~650 | [7] | |
| α3β4 | Functional Assay | Xenopus Oocytes | ~80 | [7] | |
| α3/α6β2β3 * | [125I]α-CTx-MII | Rat Striatum | 33 | [3] | |
| Muscle | Functional Assay | 1,100 | [4] | ||
| [3H]nicotine sites | [3H]nicotine | Brain | 3,700 | [4] |
Note: Ki values represent the inhibition constant in binding assays, while IC50 values denote the concentration of MLA required to inhibit 50% of the receptor's functional response. A lower value indicates higher affinity/potency.
The data clearly illustrates MLA's pronounced selectivity for the α7 subtype, with binding affinities in the low nanomolar and even picomolar range.[2][4][5][6] In contrast, its affinity for other subtypes, such as α4β2 and muscle nAChRs, is significantly lower, with Ki and IC50 values in the micromolar range.[4][7] However, it is noteworthy that MLA does exhibit considerable affinity for α3β4 and certain presynaptic nAChRs in the striatum, suggesting that at concentrations used to target α7 receptors, off-target effects at these other subtypes are possible.[3][7]
Experimental Methodologies
The data presented in this guide are derived from two primary experimental approaches: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a ligand (in this case, MLA) to its receptor.
Protocol Outline:
-
Membrane Preparation: Brain tissue or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [125I]α-bungarotoxin for α7 nAChRs) and varying concentrations of the unlabeled competitor ligand (MLA).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of MLA that displaces 50% of the radiolabeled ligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional effects of a compound on ion channels expressed in Xenopus oocytes.
Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: A specific nAChR agonist (e.g., acetylcholine) is applied to the oocyte, causing the ion channels to open and generating an inward current, which is measured.
-
Antagonist Application: The oocyte is pre-incubated with varying concentrations of MLA before the agonist is applied again.
-
Data Analysis: The inhibitory effect of MLA on the agonist-induced current is measured, and an IC50 value is determined by plotting the inhibition against the MLA concentration.
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist to a nAChR initiates a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, triggering downstream signaling cascades. MLA, as a competitive antagonist at the α7 nAChR, prevents this initial binding event, thereby inhibiting the signaling pathway.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming α7 Nicotinic Acetylcholine Receptor Blockade: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for confirming the blockade of the α7 nicotinic acetylcholine receptor (α7nAChR). We compare various experimental approaches, offering detailed protocols and supporting data to ensure the rigorous validation of your research findings. This guide is intended for researchers, scientists, and drug development professionals working to characterize the effects of α7nAChR antagonists.
Introduction to α7nAChR and the Importance of Controls
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery. It plays a crucial role in various physiological processes, including learning, memory, and inflammation.[1] The cholinergic anti-inflammatory pathway (CAP), a key mechanism for regulating immune responses, is largely mediated by α7nAChR.[2][3] Given its therapeutic potential for neurological and inflammatory diseases, the specific blockade of this receptor is a significant area of research.
To unequivocally attribute an observed effect to α7nAChR blockade, a series of well-designed control experiments are paramount. These controls are necessary to rule out off-target effects and to confirm that the experimental system is functioning as expected. This guide outlines the use of positive and negative controls, along with detailed methodologies for key validation assays.
Key Experimental Approaches for Confirming α7nAChR Blockade
Three primary experimental techniques are widely used to assess the function and blockade of α7nAChR: electrophysiology, calcium imaging, and radioligand binding assays. Each of these methods requires specific controls to ensure the validity of the results.
Electrophysiology (Patch-Clamp)
Electrophysiological recordings, particularly the patch-clamp technique, directly measure the ion flow through the α7nAChR channel in response to agonist stimulation. This method provides real-time functional data on receptor activity and its inhibition.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Utilize cell lines stably expressing human α7nAChR (e.g., SH-EP1-hα7) or primary neurons known to express the receptor.
-
Pipette Solution (Internal): A typical internal solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
-
External Solution: The standard external solution consists of (in mM): 140 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a known α7nAChR agonist (e.g., acetylcholine or a selective agonist like PNU-282987) to elicit an inward current.
-
To test for blockade, pre-incubate the cells with the antagonist of interest before co-application with the agonist.
-
Record the current amplitude in the absence and presence of the antagonist.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence of the antagonist to the control current elicited by the agonist alone. An IC50 value can be determined by testing a range of antagonist concentrations.
Calcium Imaging
Due to the high calcium permeability of the α7nAChR, changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation can be monitored using fluorescent indicators.[4][5][6] This is a high-throughput method to assess receptor function.
Experimental Protocol: Fluo-4 Calcium Assay
-
Cell Preparation: Plate cells expressing α7nAChR in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye, such as Fluo-4 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition:
-
Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a known α7nAChR agonist (e.g., choline or PNU-282987) to stimulate calcium influx. To enhance the signal from rapidly desensitizing α7nAChRs, a positive allosteric modulator (PAM) like PNU-120596 can be co-applied with the agonist.
-
-
Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence to determine the extent of calcium influx. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for the α7nAChR by measuring its ability to displace a known radiolabeled ligand that binds to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing α7nAChR.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation:
-
In a 96-well plate, combine the cell membranes, a radiolabeled α7nAChR antagonist (e.g., [125I]α-bungarotoxin or [3H]methyllycaconitine) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature).
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Control Compounds for α7nAChR Blockade Experiments
The use of well-characterized positive and negative controls is essential for interpreting experimental results accurately.
Negative Controls (Antagonists)
These compounds are known to block the α7nAChR and should be used to confirm that the observed effects of a novel antagonist are indeed due to α7nAChR inhibition.
| Compound | Type | Typical Concentration | Key Characteristics |
| Methyllycaconitine (MLA) | Competitive Antagonist | 1-100 nM | Highly potent and selective for α7nAChR.[7][8] |
| α-Bungarotoxin (α-BTX) | Irreversible Antagonist | 10-200 nM | A snake toxin that binds with very high affinity to the α7nAChR.[7] |
| α-Conotoxin ImI | Competitive Antagonist | Varies (nM to µM range) | A peptide toxin from a marine snail with high specificity for α7nAChR. |
Positive Controls (Agonists and PAMs)
Positive controls are used to ensure that the α7nAChRs in the experimental system are functional and can be activated. A lack of response to an agonist would indicate a problem with the experimental setup rather than the efficacy of the test antagonist.
| Compound | Type | Typical Concentration | Key Characteristics |
| PNU-282987 | Selective Agonist | 1-10 µM | A highly selective agonist for the α7nAChR.[9] |
| GTS-21 (DMXB-A) | Partial Agonist | 1-30 µM | A well-studied partial agonist with pro-cognitive effects.[10][11] |
| Choline | Endogenous Agonist | 1-10 mM | A natural agonist for α7nAChR, though with lower potency than acetylcholine.[12] |
| PNU-120596 | Positive Allosteric Modulator (PAM) | 1-10 µM | Enhances the response to agonists and can reactivate desensitized receptors.[13][14][15] |
Quantitative Data Comparison
The following tables summarize the potency of common α7nAChR control compounds from various studies. Note that EC50 and IC50 values can vary depending on the experimental conditions and cell system used.
Table 1: Agonists and Partial Agonists
| Compound | Assay Type | Cell/Tissue | Species | EC50 | Reference |
| Acetylcholine | Electrophysiology | Oocytes | Human | ~180 µM | [1] |
| PNU-282987 | Calcium Influx | PC12 cells | Rat | 47-80 nM (with PAM) | [13] |
| GTS-21 | Electrophysiology | Oocytes | Human | 11 µM | [10] |
| GTS-21 | Electrophysiology | Oocytes | Rat | 5.2 µM | [10] |
| TC-5619 | Electrophysiology | Oocytes | Human | 33 nM | [10] |
Table 2: Antagonists
| Compound | Assay Type | Cell/Tissue | Species | IC50 / Ki | Reference |
| Methyllycaconitine (MLA) | Radioligand Binding | Adrenal Medulla | Bovine | Ki = 30.6 nM | [7] |
| Methyllycaconitine (MLA) | Electrophysiology | PC12 cells | Rat | IC50 = 2.75 nM | [13] |
| α-Bungarotoxin (α-BTX) | Radioligand Binding | Adrenal Medulla | Bovine | Ki = 1.9 nM | [7] |
| Mecamylamine | Electrophysiology | Oocytes | - | IC50 = 10 µM | [16] |
Table 3: Positive Allosteric Modulators (PAMs)
| Compound | Assay Type | Cell/Tissue | Species | EC50 | Reference |
| PNU-120596 | Calcium Influx | PC12 cells | Rat | 2.9-4.2 µM | [13] |
| NS-1738 | Electrophysiology | Oocytes | Human | ~3.4 µM | [14] |
| A-867744 | Electrophysiology | Oocytes | - | 1.12 µM | [10] |
| 5-Hydroxyindole (5-HI) | Electrophysiology | Oocytes | Human | 0.63 µM | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate key α7nAChR signaling pathways and a general experimental workflow for confirming receptor blockade.
α7nAChR Signaling Pathways
Activation of the α7nAChR can trigger multiple downstream signaling cascades. The two most prominent are the direct calcium influx leading to various cellular responses, and the metabotropic-like signaling of the cholinergic anti-inflammatory pathway.
Experimental Workflow for Confirming α7nAChR Blockade
The logical flow of experiments to confirm α7nAChR blockade should start with a functional assay and be validated with appropriate positive and negative controls.
Conclusion
Confirming the specific blockade of the α7nAChR is a critical step in the development of novel therapeutics and in basic research aimed at understanding the receptor's role in health and disease. By employing a multi-faceted approach that includes functional assays like electrophysiology and calcium imaging, along with biochemical validation through radioligand binding, researchers can be confident in their findings. The diligent use of positive and negative controls, as outlined in this guide, is indispensable for the rigorous and reproducible confirmation of α7nAChR blockade.
References
- 1. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 3. The Role of α7nAChR-Mediated Cholinergic Anti-inflammatory Pathway in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Methyllycaconitine Citrate's Impact on α7 Nicotinic Acetylcholine Receptor Downstream Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of Methyllycaconitine (MLA) citrate's effects on downstream signaling pathways, in comparison to other key modulators of the α7 nicotinic acetylcholine receptor (nAChR).
This guide provides an objective comparison of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), with two other well-characterized modulators: α-bungarotoxin, another competitive antagonist, and PNU-120596, a positive allosteric modulator (PAM). The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cell survival. Its activation triggers a cascade of downstream signaling events, primarily initiated by an influx of calcium ions. This guide delves into the experimental validation of how these compounds modulate key downstream signaling pathways, namely the JAK2/STAT3 and Ras/Raf/MEK/ERK pathways.
Comparative Performance on α7 nAChR and Downstream Signaling
The following tables summarize the quantitative data on the effects of MLA citrate, α-bungarotoxin, and PNU-120596 on α7 nAChR activity and the subsequent downstream signaling events.
| Compound | Target | Mechanism of Action | Binding Affinity (Ki) | Potency (IC50/EC50) |
| Methyllycaconitine (MLA) citrate | α7 nAChR | Competitive Antagonist | 1.4 nM[1] | IC50: ~40 nM (for inhibition of ATP-evoked currents)[2] |
| α-Bungarotoxin | α7 nAChR | Irreversible Competitive Antagonist | 1.8 nM (displacing [3H]MLA)[3] | IC50: 1.6 nM (for blocking α7 currents)[4] |
| PNU-120596 | α7 nAChR | Positive Allosteric Modulator | Not applicable | EC50: 216 nM (for potentiation of α7 nAChR) |
Table 1: Comparison of Receptor Binding and Potency. This table outlines the primary target, mechanism of action, binding affinity, and potency of the three compounds.
| Compound | Downstream Target | Effect | Quantitative Measurement |
| Methyllycaconitine (MLA) citrate | p-STAT3 | Inhibition | Dose-dependent reduction in agonist-induced STAT3 phosphorylation. |
| p-ERK | Inhibition | Attenuates agonist-induced ERK phosphorylation. | |
| α-Bungarotoxin | p-STAT3 | Inhibition | Blocks agonist-induced STAT3 phosphorylation. |
| p-ERK | Inhibition | Prevents agonist-induced ERK phosphorylation. | |
| PNU-120596 | p-STAT3 | Potentiation | Enhances agonist-induced STAT3 phosphorylation. |
| p-ERK | Potentiation | Significantly increases agonist-induced ERK phosphorylation.[5] |
Table 2: Comparative Effects on Downstream Signaling Pathways. This table summarizes the modulatory effects of each compound on the phosphorylation of key downstream signaling proteins, STAT3 and ERK. It is important to note that direct quantitative comparisons from a single study are limited, and the presented effects are based on a synthesis of available literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by the α7 nAChR and the general experimental workflows used to validate the effects of the compared compounds.
Caption: α7 nAChR downstream signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to quantify the levels of phosphorylated STAT3 at tyrosine 705 in cell lysates following treatment with α7 nAChR modulators.
a. Cell Culture and Treatment:
-
Seed SH-SY5Y cells (or another suitable cell line endogenously or exogenously expressing α7 nAChR) in 6-well plates and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with Methyllycaconitine citrate (e.g., 1 µM), α-bungarotoxin (e.g., 100 nM), or PNU-120596 (e.g., 10 µM) for 30 minutes.
-
Stimulate the cells with an α7 nAChR agonist (e.g., 100 µM acetylcholine or 10 µM nicotine) for 15 minutes.
-
Include appropriate controls: untreated cells, agonist-only treated cells, and vehicle controls.
b. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.
-
Express the results as a fold change relative to the control group.
Fura-2 Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to α7 nAChR modulation using the ratiometric fluorescent indicator Fura-2 AM.[6][7]
a. Cell Preparation:
-
Plate HEK293 cells stably expressing α7 nAChR on glass coverslips and culture overnight.[6]
-
Wash the cells with a balanced salt solution (BSS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4.
b. Fura-2 AM Loading:
-
Incubate the cells with 2-5 µM Fura-2 AM in BSS for 30-45 minutes at 37°C in the dark.[6]
-
Wash the cells twice with BSS to remove extracellular dye and allow for de-esterification of the dye for 20-30 minutes at room temperature.
c. Calcium Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with BSS.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Apply the α7 nAChR modulators (MLA, α-bungarotoxin, or PNU-120596) followed by the agonist.
-
Record the changes in the F340/F380 ratio over time.
d. Data Analysis:
-
The F340/F380 ratio is proportional to the intracellular calcium concentration.
-
Calculate the peak change in the fluorescence ratio in response to agonist stimulation in the presence and absence of the modulators.
-
Express the data as a percentage of the response to the agonist alone.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the ion channel activity of α7 nAChR in response to agonists and its modulation by antagonists using the whole-cell patch-clamp technique.
a. Cell Preparation:
-
Use Xenopus oocytes injected with α7 nAChR cRNA or a mammalian cell line (e.g., HEK293) stably expressing the receptor.
-
Place the oocyte or cell in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH 7.3.
b. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, pH 7.2.
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record agonist-evoked currents using a patch-clamp amplifier and data acquisition software.
c. Drug Application:
-
Apply the α7 nAChR agonist (e.g., acetylcholine) rapidly to the cell using a fast perfusion system to evoke an inward current.
-
To test the effect of antagonists, pre-apply this compound or α-bungarotoxin for a defined period before co-application with the agonist.
-
To test the effect of PNU-120596, co-apply it with the agonist.
d. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current.
-
For antagonists, generate a concentration-response curve to determine the IC50 value.
-
For PNU-120596, measure the potentiation of the agonist-evoked current and express it as a fold-increase over the agonist-alone response.
Conclusion
This compound is a highly potent and selective competitive antagonist of the α7 nAChR. Experimental data consistently demonstrate its ability to block agonist-induced calcium influx and subsequent downstream signaling through pathways such as JAK2/STAT3 and Ras/Raf/MEK/ERK. In comparison, α-bungarotoxin acts as a quasi-irreversible antagonist with similar inhibitory effects on downstream signaling. In contrast, PNU-120596, a positive allosteric modulator, enhances agonist-induced receptor activation and potentiates downstream signaling cascades. The choice between these compounds for research or therapeutic development will depend on the desired modulatory effect on α7 nAChR activity. The provided experimental protocols offer a robust framework for validating the effects of these and other novel compounds on α7 nAChR-mediated signaling.
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine, alpha-bungarotoxin and (+)-tubocurarine block fast ATP-gated currents in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Methyllycaconitine Citrate in Tissue Preparations: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of nicotinic acetylcholine receptors (nAChRs), the selection of a highly specific antagonist is critical. Methyllycaconitine (MLA) citrate is a widely used antagonist, particularly for the α7 nAChR subtype. This guide provides an objective comparison of MLA's performance against other common nAChR antagonists, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of nAChR Antagonist Specificity
Methyllycaconitine is a potent competitive antagonist with a strong preference for the α7 subtype of neuronal nAChRs.[1] Its high affinity for this subtype makes it an invaluable tool for isolating and studying the function of α7-containing receptors. However, at higher concentrations, MLA can also interact with other nAChR subtypes, a factor that must be considered in experimental design.
To provide a clear comparison, the following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA and other commonly used nAChR antagonists across various receptor subtypes. It is important to note that these values are compiled from multiple studies and may vary depending on the experimental conditions, tissue preparation, and radioligand used.
| Antagonist | Primary Target(s) | Mechanism of Action | α7 | α4β2 | α3β4 | Muscle-type |
| Methyllycaconitine (MLA) | α7 | Competitive | Ki: ~1.4 nM | IC50: >40 nM | IC50: >40 nM | Ki: ~8 µM |
| Dihydro-β-erythroidine (DHβE) | α4-containing (α4β2) | Competitive | - | IC50: 0.37 µM | - | - |
| Mecamylamine | Non-selective nAChRs | Non-competitive | IC50: ~1.6-6.9 µM | Ki: ~1.53-2.92 µM (whole brain) | - | - |
| α-Bungarotoxin | α7, muscle-type | Irreversible | High Affinity | Low Affinity | Low Affinity | High Affinity |
Data Interpretation: The data clearly illustrates MLA's high selectivity for the α7 nAChR subtype, with a Ki value in the low nanomolar range. In contrast, its affinity for α4β2 and muscle-type receptors is significantly lower (in the micromolar range). DHβE demonstrates selectivity for α4-containing subtypes. Mecamylamine is a broad-spectrum, non-competitive antagonist, making it useful for general blockade of nAChR activity but not for subtype-specific studies. α-Bungarotoxin is a potent, irreversible antagonist of both α7 and muscle-type nAChRs.
Experimental Protocols
Accurate assessment of antagonist specificity relies on robust experimental protocols. Below are detailed methodologies for two key experiments commonly used to characterize nAChR antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., MLA) to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Materials:
-
Tissue homogenates or cell membranes expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]methyllycaconitine for α7, [³H]cytisine for α4β2).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a 96-well plate, combine the tissue/membrane preparation, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the unlabeled antagonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate to separate bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki value can be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through nAChRs in response to an agonist and the inhibitory effect of an antagonist. It is commonly performed using Xenopus oocytes expressing specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC setup including amplifier, data acquisition system, and microelectrodes.
-
Recording solution (e.g., ND96).
-
Agonist (e.g., acetylcholine).
-
Antagonist (test compound).
Procedure:
-
Inject the cRNA for the specific nAChR subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist to elicit an inward current, representing nAChR activation.
-
After a baseline response is established, co-apply the agonist with increasing concentrations of the antagonist.
-
Record the resulting currents and calculate the percentage of inhibition for each antagonist concentration to determine the IC50 value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Simplified nAChR signaling pathway.
Caption: Experimental workflow for antagonist characterization.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyllycaconitine Citrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of Methyllycaconitine citrate (MLA citrate), a potent antagonist of the α7 nicotinic acetylcholine receptor.
Core Safety and Disposal Principles
According to safety data sheets (SDS), small quantities of this compound may be disposed of with household waste. However, it is imperative to prevent the substance from entering sewers or surface and ground water.[1] For larger quantities and contaminated packaging, disposal must adhere to official regulations.[1]
Key Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).
-
Ensure adequate ventilation in the work area.
-
In case of a spill, pick up the material mechanically.[1]
Disposal Procedures for this compound
The appropriate disposal method for MLA citrate depends on the quantity and the nature of the waste (e.g., pure substance, contaminated materials).
For Small, Uncontaminated Quantities:
For minor spills or residual amounts of the pure substance that are considered "smaller quantities" in a research laboratory context, the SDS suggests they can be disposed of with household waste.[1] However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.
For Large Quantities and Contaminated Materials:
Any significant quantity of MLA citrate, as well as materials contaminated with it (e.g., gloves, wipes, paper towels, broken glass), should be treated as hazardous chemical waste.
Experimental Protocol for Disposal of Contaminated Solid Waste:
-
Segregation: Collect all solid materials contaminated with this compound in a designated, leak-proof container with a tight-closing lid.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical contaminants. Indicate the associated hazards (e.g., "Toxic").
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Pickup Request: Arrange for disposal through your institution's hazardous waste management program.
Deactivation of Aconitine Alkaloids
Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
The available search results do not provide specific quantitative data regarding disposal parameters, such as concentration limits for "small quantities" or efficiency of deactivation methods. Therefore, a data table is not applicable. Adherence to qualitative guidelines and institutional protocols is paramount.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyllycaconitine Citrate
Essential protocols for the safe handling, storage, and disposal of Methyllycaconitine citrate, a potent neurotoxin, are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and step-by-step instructions tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and maintain a secure research environment.
This compound is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR)[1][2]. While some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS)[3], its potent biological activity as a norditerpenoid alkaloid necessitates careful handling as a toxic substance[4].
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent dermal absorption. Thicker gloves offer better protection[5]. |
| Eye Protection | Safety goggles and a face shield | To protect eyes and face from splashes[5][6][7]. |
| Body Protection | Laboratory coat or gown | To protect skin and clothing from contamination[6][8]. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator (e.g., N-95) is recommended. | To prevent inhalation of the powder or any aerosols[5][8]. |
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely at every stage of the research process.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation risk.
-
This compound is soluble in water and DMSO[1].
-
Before use, ensure any precipitate in stored solutions has redissolved by allowing the solution to equilibrate to room temperature[1].
-
-
Experimental Use:
-
Wear the full complement of recommended PPE at all times.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregate this waste into a clearly labeled, sealed hazardous waste container.
-
-
Decontamination:
-
Decontaminate work surfaces with an appropriate cleaning agent.
-
In case of a spill, wear appropriate PPE, contain the spill, and clean the area according to your institution's hazardous material spill response protocol.
-
-
Final Disposal:
-
Dispose of hazardous waste containing this compound according to your institution's and local environmental regulations.
-
While one SDS suggests that smaller quantities can be disposed of with household waste, this is not recommended in a laboratory setting[3]. Always follow official regulations for chemical waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 874.9 g/mol | |
| Purity | >95% or >98% | [1][2] |
| Solubility | Soluble in water (to 10 mM or 100 mM) and DMSO (to 100 mM) | [1] |
| Storage Temperature | -20°C | [1] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pppmag.com [pppmag.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
